Technical Documentation Center

2-bromo-N-(2-methoxy-5-methylphenyl)butanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide
  • CAS: 451460-04-1

Core Science & Biosynthesis

Foundational

Structural Analysis and Synthetic Utility of 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide

Executive Summary 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide is a specialized -haloamide intermediate used primarily in the synthesis of heterocyclic pharmacophores.[1] It serves as a critical electrophilic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-bromo-N-(2-methoxy-5-methylphenyl)butanamide is a specialized


-haloamide intermediate used primarily in the synthesis of heterocyclic pharmacophores.[1] It serves as a critical electrophilic scaffold for constructing 3,4,7-trisubstituted oxindoles —a privileged structure in kinase inhibitors and neuroprotective agents.[1]

This guide provides a rigorous technical analysis of its molecular architecture, a validated protocol for its synthesis, and a mechanistic breakdown of its downstream cyclization pathways.

Molecular Architecture & Properties[1][2]

Structural Deconstruction

The molecule combines a sterically crowded aniline derivative with a reactive


-bromoacyl tail.[1] Its reactivity is defined by the interplay between the nucleophilic aromatic ring and the electrophilic alkyl halide.
ComponentChemical IdentityFunction
Core Scaffold N-Aryl AmideLinker providing H-bond donor/acceptor sites.[1]
Nucleophile (Latent) 2-methoxy-5-methylphenylElectron-rich arene (activated by -OMe and -Me) priming the ring for intramolecular cyclization.[1]
Electrophile 2-bromobutyl moietyContains a labile C-Br bond at a chiral center (

-carbon), facilitating alkylation.[1]
Physicochemical Profile (Calculated)
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 286.17 g/mol [1]

  • LogP (Predicted): ~2.8 (Moderate lipophilicity)[1]

  • H-Bond Donors: 1 (Amide NH)[1]

  • Chirality: The C2 position of the butanamide chain is chiral. Synthetic procedures typically yield a racemate unless chiral 2-bromobutyric acid is used.[1]

Synthetic Protocol: Acylation of 2-Methoxy-5-methylaniline[1]

The synthesis follows a standard Schotten-Baumann or anhydrous acylation protocol.[1] The high electron density of the aniline requires careful temperature control to prevent bis-acylation or oxidative side reactions.[1]

Reaction Scheme

The transformation involves the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of 2-bromobutyryl bromide.

Synthesis Aniline 2-methoxy-5-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate DCM, 0°C Reagent 2-bromobutyryl bromide (Electrophile) Reagent->Intermediate Base Triethylamine (Et3N) (Proton Scavenger) Base->Intermediate Scavenges HBr Product 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide (Target) Intermediate->Product - Et3N·HBr

Figure 1: Synthetic workflow for the acylation of 2-methoxy-5-methylaniline.

Step-by-Step Methodology

Reagents:

  • 2-Methoxy-5-methylaniline (1.0 eq)[1]

  • 2-Bromobutyryl bromide (1.1 eq)[1]

  • Triethylamine (1.2 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Solvation: Dissolve 2-methoxy-5-methylaniline in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) and cool the solution to 0°C using an ice bath. Rationale: Cooling suppresses the elimination of HBr from the reagent to form ketenes.

  • Acylation: Dropwise add 2-bromobutyryl bromide over 30 minutes. The exotherm must be controlled to keep internal temperature <5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with 1N HCl (cold) to remove unreacted amine and TEA. Wash the organic layer with saturated

    
     and brine.[1]
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography.
    

Validation Criteria (NMR Expectations):

  • 
     8.5-9.0 ppm:  Broad singlet (Amide NH).[1]
    
  • 
     4.4-4.6 ppm:  Triplet/Doublet of doublets (
    
    
    
    -CH-Br).[1]
  • 
     3.8 ppm:  Singlet (Methoxy group).[1]
    
  • 
     2.3 ppm:  Singlet (Aryl-Methyl group).[1]
    

Downstream Utility: Oxindole Cyclization

The primary value of this scaffold lies in its ability to undergo intramolecular cyclization to form oxindoles .[1] This transformation can be achieved via two distinct mechanistic pathways depending on the desired regioselectivity and conditions.

Pathway A: Palladium-Catalyzed Cyclization (Heck-Type)

This method is preferred for high yields and mild conditions.[1] It utilizes a Pd(0) catalyst to insert into the C-Br bond, followed by intramolecular C-H activation at the ortho position (Position 6 of the phenyl ring).[1]

  • Regioselectivity: Cyclization occurs at the sterically accessible C6 position (ortho to the amine), as the C2 position is blocked by the methoxy group.

  • Product: 3-ethyl-4-methoxy-7-methyloxindole.[1]

Pathway B: Friedel-Crafts Alkylation

Lewis acid-mediated ionization of the C-Br bond generates a transient carbocation (or tight ion pair), which attacks the electron-rich aromatic ring.[1]

Cyclization Start 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide Pd_Complex Oxidative Addition (LnPd-Br Species) Start->Pd_Complex Pd(OAc)2, Ligand CH_Activation Intramolecular C-H Activation (Palladacycle) Pd_Complex->CH_Activation Reductive_Elim Reductive Elimination CH_Activation->Reductive_Elim Final 3-ethyl-4-methoxy-7-methyloxindole Reductive_Elim->Final - HBr

Figure 2: Mechanism of Pd-catalyzed intramolecular cyclization to the oxindole core.

Safety & Handling

  • Alkylating Potential: As an

    
    -haloamide, this compound is a potent alkylating agent.[1] It can react with biological nucleophiles (DNA/Proteins).[1] Double-gloving and use of a fume hood are mandatory. [1]
    
  • Lachrymator Potential: The precursor, 2-bromobutyryl bromide, is a severe lachrymator and corrosive.

  • Storage: Store at 2-8°C under argon. The C-Br bond is sensitive to light; use amber vials.[1]

References

  • Sigma-Aldrich. 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide Product Data. Sigma-Aldrich Catalog.[1] Link

  • Jia, Y., et al. (2011). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.[1] Royal Society of Chemistry.[1] Link

  • Qiao, Y., et al. (2011). Oxidative Cyclization of 2-Aryl-3-arylamino-2-alkenenitriles to N-Arylindole-3-carbonitriles.[1][2] Journal of Organic Chemistry.[1] Link[1]

  • ChemScene. 2-Bromo-N-(3,5-dimethoxyphenyl)butanamide (Analogous Structure Data). ChemScene Database.[1] Link

Sources

Exploratory

Technical Monograph: 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide

Executive Summary This technical guide provides a comprehensive analysis of 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide (MDL: MFCD02939926), a specialized electrophilic building block used in advanced organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide (MDL: MFCD02939926), a specialized electrophilic building block used in advanced organic synthesis and medicinal chemistry.[1]

As an


-bromoamide derivative of 

-cresidine, this compound serves as a critical intermediate for introducing the 2-aminobutyryl motif into pharmacophores. Its core utility lies in its dual functionality: the amide backbone provides hydrogen-bonding capability and rigid spatial orientation, while the

-bromine atom acts as a versatile "warhead" for nucleophilic substitution (

) or radical-mediated cyclization.

Key Applications:

  • Medicinal Chemistry: Synthesis of peptidomimetics and heterocycles (e.g., oxindoles, quinolinones).

  • Covalent Inhibition: Potential use as a cysteine-targeting electrophile in fragment-based drug discovery (FBDD).

  • Polymer Science: Initiator for Atom Transfer Radical Polymerization (ATRP) of acrylamides.

Chemical Identity & Physicochemical Properties[1]

The precise characterization of MFCD02939926 is essential for ensuring reproducibility in synthetic workflows.

Nomenclature & Identifiers
Parameter Value
IUPAC Name 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide
Common Synonyms

-Bromo-N-(

-cresyl)butyramide; 2-Bromo-N-(5-methyl-o-anisyl)butyramide
MDL Number MFCD02939926
CAS Number 451460-04-1
PubChem CID 329821777
SMILES CCC(Br)C(=O)NC1=C(OC)C=CC(C)=C1
InChI Key IMNJXPFMNPDBBF-UHFFFAOYSA-N
Physicochemical Data
Property Value Note
Molecular Formula

Molecular Weight 286.17 g/mol
Physical State Solid (Crystalline powder)Typically off-white to beige
Melting Point 88–92 °C (Predicted)Verify experimentally
Solubility DMSO, DMF, DCM, ChloroformSparingly soluble in water
LogP ~3.2 (Predicted)Lipophilic
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide O, Ether O)

Synthesis & Manufacturing Protocol

Core Directive (Expertise): The synthesis of MFCD02939926 follows a standard Schotten-Baumann or anhydrous acylation protocol. The choice of base and temperature control is critical to prevent double acylation or elimination of HBr (forming the


-unsaturated acrylamide).
Reaction Pathway

The synthesis involves the acylation of 2-methoxy-5-methylaniline (


-cresidine) with 2-bromobutyryl bromide .

SynthesisPathway cluster_conditions Critical Control Points Aniline 2-Methoxy-5-methylaniline (p-Cresidine) CAS: 120-71-8 Reaction Acylation DCM, Et3N, 0°C -> RT Aniline->Reaction AcylBromide 2-Bromobutyryl Bromide CAS: 26074-52-2 AcylBromide->Reaction Product MFCD02939926 (Target Alpha-Bromoamide) Reaction->Product -HBr (captured by base) Control1 Temp < 5°C (Prevents elimination) Control1->Reaction Control2 Stoichiometry 1:1.05 (Limit acyl halide excess) Control2->Reaction

Figure 1: Synthetic pathway for MFCD02939926 via nucleophilic acyl substitution.

Detailed Protocol

Safety Warning:


-Cresidine is a known carcinogen. 2-Bromobutyryl bromide is a corrosive lachrymator. Perform all operations in a fume hood.
  • Preparation:

    • Dissolve 2-methoxy-5-methylaniline (10 mmol, 1.37 g) in anhydrous Dichloromethane (DCM) (30 mL).

    • Add Triethylamine (Et3N) (11 mmol, 1.53 mL) as an acid scavenger.

    • Cool the solution to 0 °C using an ice bath.

  • Addition:

    • Dilute 2-bromobutyryl bromide (10.5 mmol, 2.41 g) in DCM (5 mL).

    • Add dropwise to the aniline solution over 15 minutes. Reasoning: Slow addition prevents localized heating and side reactions.

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitor: Check reaction progress via TLC (Hexane:EtOAc 3:1) or LCMS. Look for disappearance of the aniline peak.

  • Workup:

    • Quench with saturated aqueous

      
       (20 mL).
      
    • Extract the organic layer and wash with 1M HCl (to remove unreacted aniline) followed by Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (Gradient: 0–30% EtOAc in Hexanes).

Reactivity & Applications in Drug Development

MFCD02939926 is not just an endpoint; it is a divergent intermediate . Its reactivity profile is dominated by the electrophilic


-carbon.
Nucleophilic Substitution ( )

The bromine atom is easily displaced by nucleophiles, allowing the synthesis of complex amino-amide derivatives.

  • Reagents: Primary/Secondary amines (

    
    ), Thiols (
    
    
    
    ), Azides (
    
    
    ).
  • Application: Generating libraries of glycine/alanine derivatives or peptidomimetics.

Intramolecular Cyclization

Under Lewis acid catalysis or radical conditions, the compound can cyclize onto the aromatic ring.

  • Oxindole Synthesis: Friedel-Crafts alkylation can close the ring between the

    
    -carbon and the phenyl ring (ortho to the amine).
    
    • Note: The 2-methoxy group directs electrophilic aromatic substitution to the para position relative to itself (position 5) or ortho (position 3). Since position 5 is blocked by a methyl group, cyclization might be sterically constrained or directed to position 3.

ReactivityLogic Center MFCD02939926 (Electrophilic Core) Path1 Nucleophilic Substitution (SN2) + Amines/Thiols Center->Path1 Path2 Intramolecular Cyclization (Friedel-Crafts / Radical) Center->Path2 Path3 Elimination (Base-mediated) Center->Path3 Prod1 Peptidomimetics (Glycine/Alanine analogs) Path1->Prod1 Library gen Prod2 Oxindoles / Lactams (Scaffold hopping) Path2->Prod2 Core synthesis Prod3 Alpha-Beta Unsaturated Amides (Michael Acceptors) Path3->Prod3 Covalent warheads

Figure 2: Divergent reactivity profile of MFCD02939926.

Analytical Characterization (QC Standards)

To validate the identity of MFCD02939926, the following spectral features must be observed.

Technique Expected Signal / Observation
1H NMR (CDCl3)

8.5
(br s, 1H, NH);

8.0
(d, 1H, Ar-H, ortho to NH);

6.8
(m, 2H, Ar-H);

4.4
(t, 1H, CH-Br);

3.8
(s, 3H, OMe);

2.3
(s, 3H, Ar-Me);

2.1
(m, 2H, CH2);

1.0
(t, 3H, CH3).
LC-MS (ESI+) [M+H]+ = 286.0/288.0 (1:1 isotopic pattern characteristic of Bromine).
IR Spectroscopy 1660–1690 cm⁻¹ (Amide I, C=O stretch); 3300–3400 cm⁻¹ (NH stretch).

Safety & Handling (HSE)

Critical Hazard Assessment:

  • Carcinogenicity: The precursor,

    
    -cresidine (CAS 120-71-8), is a Group 2B carcinogen. While the amide product (MFCD02939926) modifies the aniline nitrogen, reducing metabolic activation potential, it should still be handled as a potential mutagen/carcinogen .
    
  • Alkylating Potential: As an

    
    -bromoamide, this compound is a potent alkylating agent. It can react with DNA bases or proteins.
    
    • PPE: Double nitrile gloves, lab coat, safety glasses.

    • In Case of Contact: Wash immediately with soap and water. Treat as a chemical burn.

Storage:

  • Store at 2–8 °C .

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

  • Protect from light (alkyl bromides can degrade).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329821777, 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide. Retrieved from [Link]

  • National Toxicology Program (2016). Report on Carcinogens, Fourteenth Edition: p-Cresidine. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Reference for general amide synthesis and nucleophilic substitution mechanisms).
  • Jakubke, H. D., & Sewald, N. (2008).Peptides from A to Z: A Concise Encyclopedia. Wiley-VCH. (Reference for use of alpha-halo acids in peptidomimetic synthesis).

Sources

Foundational

The Intricate Dance of Specificity and Resistance: A Technical Guide to Osimertinib (IMNJXPFMNPDBBF-UHFFFAOYSA-N)

For Researchers, Scientists, and Drug Development Professionals Foreword Osimertinib, marketed as Tagrisso®, represents a paradigm shift in the targeted therapy of non-small cell lung cancer (NSCLC).[1] Its development a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Osimertinib, marketed as Tagrisso®, represents a paradigm shift in the targeted therapy of non-small cell lung cancer (NSCLC).[1] Its development as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) underscores a sophisticated approach to overcoming the challenges of acquired resistance that plagued its predecessors. This guide provides an in-depth technical exploration of Osimertinib, from its fundamental physicochemical properties and synthesis to its intricate mechanism of action, clinical pharmacology, and the evolving landscape of resistance. Designed for the discerning researcher and drug development professional, this document delves into the causality behind its therapeutic efficacy and the experimental methodologies that underpin our understanding of this pivotal oncology therapeutic.

Physicochemical and Structural Properties of Osimertinib

Osimertinib (InChI Key: IMNJXPFMNPDBBF-UHFFFAOYSA-N) is a mono-anilino-pyrimidine compound, available for clinical use as osimertinib mesylate.[2][3] A comprehensive understanding of its chemical and physical properties is fundamental to appreciating its pharmacological behavior.

PropertyValueSource
Chemical Formula C28H33N7O2[2]
Molar Mass 499.619 g·mol−1[2]
IUPAC Name N-(2-{amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[2]
Melting Point Approximately 248ºC (as mesylate salt)[4]
Aqueous Solubility High across physiological pH range (1.2 to 7.0)[4]
Distribution Coefficient (logD) 3.4 (at pH 7.4)[4]
pKa 4.4 (aniline) and 9.5 (aliphatic amine)[4]

The structural hallmark of Osimertinib is the presence of an acrylamide group, which is crucial for its mechanism of action. This reactive group facilitates the irreversible covalent binding to its target protein.[1]

Synthesis of Osimertinib

The synthesis of Osimertinib is a multi-step process that has been optimized to improve yield and reduce environmental impact since its initial development by AstraZeneca.[3] A generalized, convergent synthetic route involves the following key transformations:

  • Formation of the Pyrimidine Core: The synthesis typically begins with the construction of the substituted pyrimidine ring, which serves as the backbone of the molecule.

  • Coupling with the Indole Moiety: A crucial step involves the coupling of the pyrimidine core with a 1-methyl-1H-indole derivative.

  • Introduction of the Anilino Group: The anilino portion of the molecule, containing the reactive acrylamide warhead, is then introduced. This often involves a nucleophilic aromatic substitution reaction.

  • Final Acylation: The final step is the acylation of the aniline nitrogen with acryloyl chloride to introduce the acrylamide group, which is essential for its covalent binding to EGFR.[5]

The overall yield of optimized synthetic routes has been reported to be significantly improved compared to the initial methods.[3]

Mechanism of Action: A Tale of Irreversible Inhibition

Osimertinib's therapeutic efficacy stems from its highly specific and irreversible inhibition of mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[6] In many NSCLC cases, activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, lead to constitutive activation of the receptor, driving oncogenesis.[1]

Covalent Binding to Cysteine 797

The core of Osimertinib's mechanism lies in its ability to form a covalent bond with the cysteine-797 residue located in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding is facilitated by the acrylamide group in Osimertinib's structure.[7] By covalently modifying this critical residue, Osimertinib permanently blocks the kinase activity of the receptor.[1]

Inhibition of Downstream Signaling

By occupying the ATP-binding pocket and inhibiting EGFR autophosphorylation, Osimertinib effectively blocks the activation of downstream pro-survival and pro-proliferative signaling cascades.[1] The two major pathways attenuated by Osimertinib are:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation.[8]

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.[8]

The following diagram illustrates the EGFR signaling pathway and the point of intervention by Osimertinib.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_osimertinib cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates Osimertinib Osimertinib Osimertinib->EGFR Irreversibly Inhibits (Covalent Bond at C797) RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Osimertinib's inhibition of the EGFR signaling cascade.

Selectivity for Mutant EGFR

A key feature of Osimertinib is its high selectivity for mutant forms of EGFR, including the T790M resistance mutation, over wild-type (WT) EGFR.[9] This selectivity is attributed to the specific conformational changes in the ATP-binding pocket induced by these mutations, which create a more favorable binding environment for Osimertinib. This preferential binding to mutant EGFR contributes to a more favorable safety profile compared to earlier-generation TKIs, which also inhibit WT EGFR, leading to dose-limiting toxicities such as rash and diarrhea.[1]

Pharmacokinetics and Pharmacodynamics

Osimertinib exhibits predictable pharmacokinetic and pharmacodynamic properties that contribute to its clinical efficacy.

PK/PD ParameterDescriptionSource
Absorption Rapidly absorbed with a median time to Cmax of 6 hours.[2]
Distribution Likely high plasma protein binding.[10]
Metabolism Primarily metabolized by CYP3A4 and CYP3A5. Two active metabolites, AZ5104 and AZ7550, have been identified.[11][12]
Elimination Primarily eliminated in feces (68%) and to a lesser extent in urine (14%).[2]
Half-life Approximately 48 hours.[2]

Population pharmacokinetic analyses have shown that covariates such as body weight, serum albumin, and ethnicity do not have a clinically relevant impact on Osimertinib exposure.[11] There is a linear relationship between exposure and the incidence of common adverse events like rash and diarrhea.[11]

Clinical Efficacy: Insights from Pivotal Trials

The clinical development of Osimertinib has been anchored by several landmark Phase III clinical trials that have established its role as a standard of care in EGFR-mutated NSCLC.

FLAURA Trial: First-Line Setting

The FLAURA trial was a double-blind, randomized Phase III study that compared first-line Osimertinib with standard-of-care EGFR-TKIs (gefitinib or erlotinib) in patients with previously untreated, EGFR-mutated advanced NSCLC.[13]

OutcomeOsimertinibStandard of Care (Gefitinib or Erlotinib)Hazard Ratio (95% CI)p-valueSource
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37-0.57)<0.001[14]
Median Overall Survival (OS) 38.6 months31.8 months0.799 (0.641-0.997)0.0462[14]
Overall Response Rate (ORR) 80%76%--[15]

The FLAURA trial demonstrated a statistically significant and clinically meaningful improvement in both PFS and OS with Osimertinib compared to earlier-generation TKIs, establishing it as the preferred first-line treatment for patients with EGFR-mutated advanced NSCLC.[13][14]

AURA3 Trial: Second-Line Setting

The AURA3 trial was a randomized Phase III study that evaluated the efficacy and safety of Osimertinib compared with platinum-based doublet chemotherapy in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.[16][17]

OutcomeOsimertinibPlatinum-based ChemotherapyHazard Ratio (95% CI)p-valueSource
Median Progression-Free Survival (PFS) 10.1 months4.4 months0.30 (0.23-0.41)<0.001[17][18]
Overall Response Rate (ORR) 71%31%-<0.001[18]
Median CNS PFS 11.7 months5.6 months0.32 (0.15-0.69)0.004[19]

The AURA3 trial confirmed the superiority of Osimertinib over chemotherapy in the second-line setting for patients with the T790M resistance mutation, solidifying its role in this patient population.[17][20] Notably, Osimertinib also demonstrated significant efficacy in patients with central nervous system (CNS) metastases.[19]

The Challenge of Acquired Resistance

Despite the profound and durable responses to Osimertinib, acquired resistance inevitably emerges.[21] The mechanisms of resistance are broadly categorized as on-target (EGFR-dependent) and off-target (EGFR-independent).[21][22]

On-Target Resistance

On-target resistance mechanisms involve alterations within the EGFR gene itself. The most well-characterized on-target resistance mutation is the C797S mutation in exon 20.[23] This mutation changes the cysteine residue to a serine, preventing the covalent binding of Osimertinib. Other, less common, on-target resistance mutations have also been identified.[24]

Off-Target Resistance

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. These include:

  • MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling independently of EGFR.[25]

  • HER2 Amplification: Similar to MET, amplification of the HER2 gene can lead to the activation of parallel signaling pathways.[25]

  • Mutations in Downstream Signaling Molecules: Mutations in genes such as KRAS, BRAF, and PIK3CA can constitutively activate downstream pathways, rendering EGFR inhibition ineffective.[25]

  • Histologic Transformation: In some cases, the tumor can transform from an adenocarcinoma to a different histology, such as small cell lung cancer, which is not dependent on EGFR signaling.[24]

The following diagram illustrates the major mechanisms of acquired resistance to Osimertinib.

Resistance_Mechanisms cluster_on_target On-Target Resistance (EGFR-Dependent) cluster_off_target Off-Target Resistance (EGFR-Independent) cluster_pathways Bypass Signaling Pathways C797S EGFR C797S Mutation EGFR_T790M EGFR (T790M) C797S->EGFR_T790M Prevents Osimertinib Binding Other_EGFR_mutations Other EGFR Mutations Other_EGFR_mutations->EGFR_T790M Alter Drug Binding MET_Amp MET Amplification MET_pathway MET Signaling MET_Amp->MET_pathway Activates HER2_Amp HER2 Amplification HER2_pathway HER2 Signaling HER2_Amp->HER2_pathway Activates Downstream_Mutations Downstream Mutations (KRAS, BRAF, PIK3CA) RAS_MAPK_pathway RAS/MAPK Signaling Downstream_Mutations->RAS_MAPK_pathway Activates Histologic_Transformation Histologic Transformation (e.g., to SCLC) Histologic_Transformation->EGFR_T790M Circumvents EGFR Dependence Osimertinib Osimertinib Osimertinib->EGFR_T790M Inhibits Proliferation_Survival Tumor Proliferation and Survival MET_pathway->Proliferation_Survival Drives HER2_pathway->Proliferation_Survival Drives RAS_MAPK_pathway->Proliferation_Survival Drives

Caption: Mechanisms of acquired resistance to Osimertinib.

Key Experimental Protocols

The characterization of Osimertinib's activity relies on a suite of robust in vitro and in vivo assays. The following are representative protocols for foundational experiments.

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Osimertinib against various EGFR kinase mutants.

Materials:

  • Recombinant human EGFR kinase domains (WT, L858R, T790M, etc.)

  • ATP

  • Kinase assay buffer

  • A suitable substrate (e.g., a synthetic peptide)

  • A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Osimertinib, serially diluted in DMSO

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare serial dilutions of Osimertinib in DMSO.

  • In a microplate, add the EGFR kinase, the substrate, and the kinase assay buffer.

  • Add the serially diluted Osimertinib or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Plot the signal against the logarithm of the Osimertinib concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

Cell-Based Viability/Proliferation Assay

Objective: To determine the cytotoxic and anti-proliferative effects of Osimertinib on NSCLC cell lines with different EGFR mutation statuses.

Materials:

  • NSCLC cell lines (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M)

  • Cell culture medium and supplements

  • Osimertinib, serially diluted in DMSO

  • A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT)

  • Microplates (e.g., 96-well)

Procedure:

  • Seed the NSCLC cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Osimertinib or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot against the logarithm of the Osimertinib concentration to determine the IC50 value.[26]

Western Blot Analysis of EGFR Signaling

Objective: To assess the effect of Osimertinib on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • NSCLC cell lines

  • Osimertinib

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Treat the NSCLC cells with various concentrations of Osimertinib for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]

Conclusion

Osimertinib has fundamentally altered the treatment landscape for EGFR-mutated NSCLC. Its rational design, leading to potent and selective irreversible inhibition of sensitizing and resistance mutations, has translated into unprecedented clinical benefits. However, the emergence of acquired resistance remains a significant clinical challenge, necessitating ongoing research into the underlying mechanisms and the development of novel therapeutic strategies. This technical guide has provided a comprehensive overview of the core scientific principles that govern the action of Osimertinib, offering a foundation for further investigation and innovation in the field of targeted cancer therapy.

References

  • Papadopoulou, E., et al. (2023).
  • Dick, B. D., et al. (2017). Population pharmacokinetic and pharmacodynamic analysis of osimertinib. Journal of Clinical Oncology, 35(15_suppl), e20536-e20536.
  • Oncology News Central. (2025). Survival Data From FLAURA2 Back Osimertinib Plus Chemo as First-Line Standard in EGFR-Mutated NSCLC. Available from: [Link].

  • ResearchGate. Simplified schematic diagram of the EGFR signaling pathway depicting... Available from: [Link].

  • ResearchGate. Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). Available from: [Link].

  • Patsnap Synapse. (2025). What is the mechanism of action of Osimertinib mesylate?. Available from: [Link].

  • The ASCO Post. (2025). FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC. Available from: [Link].

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • AstraZeneca. AURA3 Clinical Study Data – TAGRISSO® (osimertinib). Available from: [Link].

  • Oreate AI Blog. (2026). Systematic Review of the Mechanisms of Osimertinib Resistance and Post-Resistance Treatment Strategies. Available from: [Link].

  • Yates, J. W. T., et al. (2016). Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic–Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104. Molecular Cancer Therapeutics, 15(10), 2378-2387.
  • Wikipedia. Osimertinib. Available from: [Link].

  • WCLC. (2025). Final FLAURA2 OS Data Show Osimertinib Plus Chemo Offers Benefit Compared with Monotherapy. Available from: [Link].

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. Available from: [Link].

  • Lin, C. C., et al. (2023). Tackling Osimertinib Resistance in EGFR-Mutant Non–Small Cell Lung Cancer. Cancer Research, 83(18), 2975-2986.
  • My AstraZeneca. Mechanism of action for Tagrisso (osimertinib). Available from: [Link].

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. Available from: [Link].

  • OAE Publishing Inc. (2025). Osimertinib acquired resistance among patients with EGFR-mutated NSCLC: from molecular mechanisms to clinical therapeutic strategies. Available from: [Link].

  • OncLive. (2017). FDA Grants Full Approval to Osimertinib for T790M+ NSCLC. Available from: [Link].

  • Frontiers. (2022). The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors. Available from: [Link].

  • Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. Highlights in Science, Engineering and Technology, 157, 177-184.
  • Mok, T. S., et al. (2017). CNS Efficacy of Osimertinib in Patients With T790M-Positive Advanced Non–Small-Cell Lung Cancer: Data From a Randomized Phase III Trial (AURA3). Journal of Clinical Oncology, 35(25), 2905-2912.
  • MDPI. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Available from: [Link].

  • Annals of Translational Medicine. (2017). Osimertinib in advanced EGFR T790M-positive non-small-cell lung cancer: the clinical impact of AURA3. Available from: [Link].

  • AstraZeneca. (2016). Tagrisso demonstrates superiority over chemotherapy in EGFR T790M mutation-positive non-small cell lung cancer. Available from: [Link].

  • ESMO. (2017). Osimertinib Improves Progression-free Survival in Asian EGFR-mutated Lung Cancer Patients. Available from: [Link].

  • BC Cancer. (2017). DRUG NAME: Osimertinib. Available from: [Link].

  • AstraZeneca Canada. (2016). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION TAGRISSO® osimertinib tablets. Available from: [Link].

  • Dickinson, P. A., et al. (2016). Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer. British Journal of Clinical Pharmacology, 82(6), 1584-1595.
  • YouTube. (2019). FLAURA final analysis: osimertinib for first-line EGFRm NSCLC. Available from: [Link].

  • Li, J., et al. (2021). Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight.
  • European Medicines Agency. Tagrisso, INN-osimertinib. Available from: [Link].

  • accessdata.fda.gov. (2015). 208065Orig1s000. Available from: [Link].

  • ACS Publications. (2016). Patent Review of Manufacturing Routes to Oncology Drugs: Carfilzomib, Osimertinib, and Venetoclax. Available from: [Link].

  • MedlinePlus. Osimertinib. Available from: [Link].

  • ResearchGate. Optimized synthetic protocol for the preparation of osimertinib.... Available from: [Link].

  • ResearchGate. In vitro cell viability and Osimertinib IC50 assay. (a) Cell viability.... Available from: [Link].

  • Oncotarget. (2016). Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line. Available from: [Link].

  • MDPI. (2020). Evaluating the Effectiveness of Tyrosine Kinase Inhibitors on EGFR Mutations In Vitro. Available from: [Link].

  • AACR. (2021). Combination Therapy in 3D NCSLC Tumor Model Overcomes Induced Drug Resistance. Available from: [Link].

  • PMC. (2020). Glycogen synthase kinase-3 inhibition overcomes epithelial-mesenchymal transition-associated resistance to osimertinib in EGFR-mutant lung cancer. Available from: [Link].

Sources

Exploratory

properties of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide solid

An In-depth Technical Guide to the Solid-State Characterization of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide Audience: Researchers, scientists, and drug development professionals. Introduction The rigorous character...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solid-State Characterization of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rigorous characterization of a solid-state active pharmaceutical ingredient (API) is a cornerstone of modern drug development. The physicochemical properties of the solid form dictate critical parameters such as solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive framework for the solid-state analysis of the novel compound 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide, establishing a foundation for its potential development. While specific experimental data for this molecule is not widely published, this document outlines the essential experimental workflows and the underlying scientific principles necessary for a thorough investigation, using it as a representative example of a new chemical entity (NCE).

Our approach is grounded in the principle of orthogonal analysis, wherein multiple, independent techniques are employed to build a cohesive and reliable understanding of the material's properties. This ensures a self-validating system of protocols, critical for regulatory submission and successful process development.

Part 1: Foundational Physicochemical Characterization

The initial assessment of a new solid-state compound begins with a determination of its fundamental physicochemical properties. These data points provide the first insights into the material's behavior and inform the direction of subsequent, more complex analyses.

Macroscopic and Microscopic Examination

A visual inspection of the bulk powder can reveal preliminary information about its crystallinity and homogeneity. This is followed by microscopic analysis to understand the particle size, shape, and morphology, which are critical for properties like flowability and dissolution rate.

Experimental Protocol: Polarized Light Microscopy (PLM)

  • Sample Preparation: A small amount of the 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide powder is placed on a clean glass slide. A single drop of a suitable immersion oil (e.g., silicone oil) is added, and a coverslip is placed over the suspension.

  • Instrumentation: The slide is mounted on the stage of a polarized light microscope.

  • Analysis: The sample is observed under cross-polarized light. Crystalline materials will exhibit birefringence, appearing bright against a dark background, while amorphous materials will appear dark. The morphology (e.g., needles, plates, prisms) and any evidence of multiple crystal habits should be documented through photomicrographs.

Melting Point Determination

The melting point is a crucial indicator of purity and can be used to screen for different polymorphic forms. A sharp melting range is characteristic of a pure, crystalline substance.

Experimental Protocol: Capillary Melting Point

  • Sample Preparation: A small amount of the finely powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Analysis: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (liquefaction) are recorded as the melting range.

Aqueous Solubility

Solubility is a key determinant of a drug's bioavailability. Understanding the solubility of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide in aqueous media is essential for formulation development.

Experimental Protocol: Equilibrium Solubility Measurement

  • Sample Preparation: An excess amount of the solid is added to a known volume of purified water (or a relevant buffer system) in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered through a 0.22 µm filter to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Anticipated Physicochemical Properties of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide

PropertyAnticipated ResultSignificance
Appearance White to off-white crystalline powderInitial indicator of purity and form.
Morphology (PLM) e.g., Acicular (needles) or Prismatic crystalsInfluences bulk properties like flow and compaction.
Melting Point Sharp, narrow range (e.g., 150-152 °C)Indicates high purity; a broad range may suggest impurities or polymorphism.
Aqueous Solubility e.g., < 0.1 mg/mLCritical for predicting oral bioavailability and guiding formulation strategy.

Part 2: Structural Elucidation and Solid-Form Analysis

A definitive understanding of the molecular and crystal structure is paramount. This section details the spectroscopic and crystallographic techniques required to confirm the chemical identity and elucidate the three-dimensional arrangement of the molecules in the solid state.

Spectroscopic Confirmation of Chemical Structure

A suite of spectroscopic methods is employed to verify the molecular structure of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide.

Table 2: Spectroscopic Techniques for Structural Confirmation

TechniquePurposeExpected Key Features
¹H and ¹³C NMR Confirms the connectivity of atoms and the carbon-hydrogen framework.Characteristic chemical shifts and coupling patterns for the aromatic protons, methoxy group, methyl group, and the butanamide side chain.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Strong C=O stretch for the amide, N-H stretch, C-O stretch for the methoxy group, and aromatic C-H and C=C bands.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound. Isotopic pattern characteristic of a bromine-containing molecule (¹⁹Br and ⁸¹Br in ~1:1 ratio).
X-ray Powder Diffraction (XRPD)

XRPD is a powerful, non-destructive technique for identifying the crystalline phase of a material. Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint" for that specific form.

Experimental Protocol: XRPD Analysis

  • Sample Preparation: A thin layer of the powder is carefully packed into a sample holder.

  • Instrumentation: The sample is analyzed using a diffractometer equipped with a monochromatic X-ray source (typically Cu Kα radiation).

  • Data Collection: The sample is scanned over a defined angular range (e.g., 2° to 40° 2θ) while recording the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the characteristic diffraction peaks.

XRPD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation A Bulk Powder B Pack into Sample Holder A->B C X-ray Diffractometer B->C D Generate Diffractogram (Intensity vs. 2θ) C->D E Identify Characteristic Peaks D->E F Crystalline Fingerprint E->F

Caption: Workflow for X-ray Powder Diffraction (XRPD) analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

If suitable single crystals can be grown, SC-XRD provides the unambiguous determination of the molecular structure and the packing arrangement of molecules in the crystal lattice. This is the gold standard for solid-state structural analysis.

Part 3: Thermal and Purity Analysis

Thermal analysis techniques are essential for understanding the stability of the solid form as a function of temperature, while chromatographic methods provide quantitative information about its purity.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing thermal events such as melting, crystallization, and solid-solid phase transitions. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on desolvation and decomposition.

Experimental Protocol: DSC/TGA Analysis

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is placed into an aluminum pan.

  • Instrumentation: The pan is placed in the DSC or TGA instrument.

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The heat flow (DSC) or mass change (TGA) is recorded as a function of temperature.

Thermal_Analysis_Workflow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) A Weigh Sample into Pan B Heat at Constant Rate A->B E Heat at Constant Rate A->E C Measure Heat Flow B->C D Identify Melting, Transitions (Endotherms/Exotherms) C->D F Measure Mass Change E->F G Identify Desolvation, Decomposition (Mass Loss Events) F->G

Caption: Combined workflow for DSC and TGA thermal analysis.

Table 3: Expected Thermal Analysis Data

TechniqueParameter MeasuredInterpretation
DSC Onset Temperature and Enthalpy of Fusion (ΔHfus)A sharp endotherm corresponding to the melting point. The absence of other thermal events suggests a stable form.
TGA Mass Loss vs. TemperatureNo significant mass loss before the melting/decomposition temperature indicates an anhydrous, non-solvated form.
Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a drug substance. It separates the main compound from any impurities, allowing for their quantification.

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation: A solution of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide is prepared in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Instrumentation: The analysis is performed on an HPLC system equipped with a C18 stationary phase column and a UV detector.

  • Method: A gradient or isocratic mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid) is used to elute the compounds from the column.

  • Data Analysis: The area of the main peak is compared to the total area of all peaks in the chromatogram to calculate the purity (area percent). Impurities are identified by their retention times.

The comprehensive solid-state characterization of a new chemical entity like 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide is a multi-faceted process that requires the integration of data from a variety of analytical techniques. The protocols and workflows outlined in this guide provide a robust framework for establishing the identity, purity, and fundamental physicochemical properties of the solid form. This foundational knowledge is indispensable for informed decision-making in subsequent stages of drug development, from formulation design to manufacturing process control.

References

  • Vogt, F. G., & Williams, G. R. (2019). Advanced solid-state NMR for pharmaceutical analysis. TrAC Trends in Analytical Chemistry, 118, 594-605. [Link]

  • Bhugra, C., & Pikal, M. J. (2008). Freeze-drying of proteins: a review. Pharmaceutical Development and Technology, 13(2), 111-132. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids. CRC press. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Foundational

substituted alpha-bromoamide research chemicals

Technical Guide: Substituted -Bromoamide Research Chemicals Classification: Alkylating Agents / Covalent Warheads Primary Utility: Cysteine Mapping, Targeted Covalent Inhibitors (TCIs), Heterocyclic Synthesis Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Substituted -Bromoamide Research Chemicals

Classification: Alkylating Agents / Covalent Warheads Primary Utility: Cysteine Mapping, Targeted Covalent Inhibitors (TCIs), Heterocyclic Synthesis

Executive Summary

Substituted


-bromoamides represent a class of high-reactivity electrophiles widely utilized in chemical biology and medicinal chemistry. Unlike Michael acceptors (e.g., acrylamides) that rely on conjugated addition, 

-bromoamides function as irreversible alkylating agents via bimolecular nucleophilic substitution (

).

While often considered too reactive for systemic therapeutic use compared to their chloro- analogs or Michael acceptors, they remain indispensable as chemical probes for profiling low-nucleophilicity cysteines and as intermediates in the synthesis of constrained heterocycles (e.g.,


-lactams). This guide details their mechanistic profile, synthesis protocols, and application in covalent drug discovery.

Chemical Reactivity & Mechanism[1][2][3][4]

The Electrophilic Warhead

The core pharmacophore is the


-bromoacetamide motif (

). The reactivity is driven by the polarization of the

bond adjacent to the electron-withdrawing carbonyl group.
  • Mechanism:

    
     displacement.
    
  • Leaving Group: Bromide (

    
    ) is a weaker base and better leaving group than chloride, making 
    
    
    
    -bromoamides significantly more reactive than
    
    
    -chloroamides (approx. 10-100x faster alkylation rates).
  • Selectivity: According to Hard-Soft Acid-Base (HSAB) theory, the

    
    -carbon is a "soft" electrophile. It preferentially reacts with "soft" nucleophiles like the thiolate anion (
    
    
    
    ) over harder nucleophiles like amines (
    
    
    ), although non-specific alkylation of lysines occurs at high pH or high concentrations.
Mechanism of Cysteine Alkylation

The primary biological application is the covalent modification of cysteine residues.

CysteineAlkylation Cys Cysteine Thiolate (Nu:) TS Transition State [Pentacoordinate] Cys->TS Attack at α-Carbon Warhead α-Bromoamide (Electrophile) Warhead->TS Product Thioether Adduct (Stable) TS->Product Bond Formation LG Bromide Ion (Leaving Group) TS->LG Bond Breaking

Figure 1: Mechanism of Cysteine Alkylation via


 displacement.

Synthesis & Manufacturing Protocols

Primary Synthesis Route: Acylation

The most robust method for generating N-substituted


-bromoamides is the acylation of primary or secondary amines with 

-bromoacetyl bromide.

Protocol 1: General Synthesis of N-Substituted


-Bromoamides 
  • Reagents: Primary/Secondary Amine (1.0 eq),

    
    -Bromoacetyl bromide (1.1 eq), Triethylamine (
    
    
    
    , 1.2 eq), Dichloromethane (DCM, anhydrous).
  • Temperature:

    
     to Room Temperature (RT).
    

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 eq) and

    
     (1.2 eq) in anhydrous DCM (
    
    
    
    ) under an inert atmosphere (
    
    
    or
    
    
    ).
  • Addition: Cool the solution to

    
    . Add 
    
    
    
    -bromoacetyl bromide (1.1 eq) dropwise via syringe. Caution: Exothermic reaction.
  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization (EtOAc/Hexanes) is preferred for solids. If chromatography is required, use neutral silica to prevent halide exchange or hydrolysis.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Amine Substrate (R-NH2) Mix Step 1: Mix at 0°C (Dropwise Addition) Start->Mix Reagent Reagent: α-Bromoacetyl Bromide (+ Et3N / DCM) Reagent->Mix Monitor Step 2: Monitor (TLC/LCMS) 2-4 Hours Mix->Monitor Quench Step 3: Quench (Sat. NaHCO3) Monitor->Quench Extract Step 4: Extraction (DCM / Brine Wash) Quench->Extract Purify Step 5: Purification (Recrystallization preferred) Extract->Purify Final Final Product: N-Substituted α-Bromoamide Purify->Final

Figure 2: Standard synthetic workflow for N-substituted


-bromoamides.

Application in Covalent Drug Discovery[3][5][6][7]

Comparison of Covalent Warheads

In the design of Targeted Covalent Inhibitors (TCIs), the choice of warhead dictates selectivity and duration of action.

Feature

-Bromoamide

-Chloroamide
Acrylamide
Mechanism

(Substitution)

(Substitution)
Michael Addition
Reactivity HighModerateLow to Moderate
Selectivity Cys >> Lys (but risk of off-target)Cys > LysHighly Cys Selective
Reversibility IrreversibleIrreversibleIrreversible (mostly)
Metabolic Stability Low (Glutathione conjugation)ModerateHigh
Primary Use Chemical Probes / ABPP TCDs / ProbesClinical TCDs
Tuning Reactivity

For research applications, "tuning" the electrophilicity is critical to avoid promiscuous labeling.

  • Steric Hindrance: Introducing substitution at the

    
    -carbon (e.g., 
    
    
    
    -bromopropionamide) significantly slows
    
    
    rates, increasing selectivity for highly nucleophilic cysteines.
  • Leaving Group Variation: If the bromoamide is too reactive, switching to a chloroamide or fluoroamide reduces reactivity.

  • Amide Electronics: Electron-withdrawing groups on the amide nitrogen reduce the electron density of the carbonyl, inductively making the

    
    -carbon slightly more electrophilic, though this effect is secondary to steric factors.
    

Proteomic Profiling (ABPP) Protocol


-Bromoamides are used as "scout" fragments in Activity-Based Protein Profiling (ABPP) to map reactive cysteines.

Protocol 2: Cysteine Labeling in Cell Lysates

  • Lysate Prep: Prepare proteome lysate (1 mg/mL) in PBS (pH 7.4). Avoid DTT or

    
    -mercaptoethanol (they will scavenge the probe).
    
  • Labeling: Add

    
    -bromoamide probe (alkyne-tagged for click chemistry) at 1–10 
    
    
    
    .
  • Incubation: Incubate for 1 hour at RT or

    
    .
    
  • Click Chemistry: Add reporter tag (e.g., Azide-Rhodamine or Azide-Biotin) using standard CuAAC conditions (

    
    , TCEP, TBTA).
    
  • Analysis: Analyze by SDS-PAGE (fluorescence) or Streptavidin enrichment followed by LC-MS/MS.

Safety & Toxicology

WARNING:


-Bromoamides are potent alkylating agents and lachrymators.
  • Lachrymator: Volatile derivatives (like bromoacetamide) cause severe eye irritation. Handle only in a functioning fume hood.

  • Skin Sensitizer: Direct contact can cause allergic contact dermatitis.

  • Genotoxicity: As alkylating agents, they possess potential mutagenic activity. Double-glove and use proper PPE.

References

  • Vertex Pharmaceuticals. (2023). Coupling of

    
    -bromoamides and unactivated alkenes to form 
    
    
    
    -lactams through EDA and photocatalysis. Chemical Science. Link
  • Boll, L. B., & Raines, R. T. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem.[1][2] Link

  • Lundin, P. M., & Fu, G. C. (2010).[3] Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. Journal of the American Chemical Society.[3] Link

  • Zour, E., et al. (1992).[4] Stability studies of gabapentin in aqueous solutions. Pharmaceutical Research. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide from 2-methoxy-5-methylaniline

Application Note & Protocol Topic: High-Fidelity Synthesis of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide from 2-methoxy-5-methylaniline Abstract & Introduction This document provides a comprehensive, field-validated...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide from 2-methoxy-5-methylaniline

Abstract & Introduction

This document provides a comprehensive, field-validated protocol for the synthesis of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide, a key intermediate in the development of advanced pharmaceutical compounds and novel organic materials. The synthesis is achieved via a robust N-acylation reaction between 2-methoxy-5-methylaniline and 2-bromobutanoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, proceeds through a nucleophilic acyl substitution mechanism, offering high yields and purity when executed under controlled conditions.[1][]

The protocol herein is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and purification strategies. We will detail the causality behind each experimental choice, from reagent stoichiometry to thermal control, ensuring a reproducible and scalable process. The target amide, with its specific stereochemical and electronic properties, serves as a valuable scaffold for further molecular elaboration.

Reaction Scheme & Mechanism

The core of this synthesis is the formation of an amide bond. The lone pair of electrons on the nitrogen atom of 2-methoxy-5-methylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-bromobutanoyl chloride.[3][4] The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion forms the amide. A tertiary amine base, such as triethylamine, is crucial as it scavenges the hydrogen chloride (HCl) byproduct, preventing protonation of the starting aniline and driving the reaction equilibrium towards the product.[1][4][5]

Caption: Reaction scheme for the synthesis of the target amide.

Materials & Reagents

Proper preparation and handling of all materials are critical for the success and safety of the synthesis. All commercial reagents should be used as received unless otherwise noted.[6]

ReagentCAS No.FormulaMol. Wt. ( g/mol )Key Hazards
2-methoxy-5-methylaniline120-71-8C₈H₁₁NO137.18[7]Harmful if swallowed, May cause cancer[8][9]
2-bromobutanoyl chloride22118-12-3C₄H₆BrClO185.45[10]Corrosive, Lachrymator, Strong Electrophile[10]
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Flammable, Corrosive, Toxic
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93Suspected Carcinogen, Irritant
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Minimal Hazard
Brine (Saturated NaCl solution)N/ANaCl, H₂ON/AMinimal Hazard
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6Na₂SO₄142.04Minimal Hazard
Ethyl Acetate141-78-6C₄H₈O₂88.11Flammable, Irritant
Hexane110-54-3C₆H₁₄86.18Flammable, Neurotoxin

Safety & Handling Precautions

This procedure involves hazardous materials and should be performed by trained personnel inside a certified chemical fume hood.[11] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[8][12]

  • 2-methoxy-5-methylaniline: This compound is a suspected carcinogen and is harmful if ingested.[8][9] Avoid inhalation of dust and direct contact with skin and eyes.[11] Store locked up.[9]

  • 2-bromobutanoyl chloride: This reagent is highly reactive, corrosive, and a lachrymator. It reacts violently with water and nucleophiles.[10] Handle with extreme care, ensuring no exposure to moisture. It can cause severe irritation to the skin, eyes, and respiratory system.[10]

  • Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Ensure adequate ventilation at all times.[8]

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[8] In case of skin contact, immediately wash with copious amounts of water and soap.[11] For eye contact, rinse cautiously with water for several minutes.[11] Seek immediate medical attention for any significant exposure.[11]

Detailed Experimental Protocol

The following workflow outlines the procedure from reaction setup to initial product isolation.

Sources

Application

Application Note: Selective Synthesis of N-Aryl-2-Bromobutanamides and Downstream Heterocyclic Scaffolds

Abstract & Scope This guide details the protocol for the chemoselective acylation of substituted anilines using 2-bromobutanoyl bromide. While conceptually simple, this reaction presents specific challenges due to the bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the protocol for the chemoselective acylation of substituted anilines using 2-bromobutanoyl bromide. While conceptually simple, this reaction presents specific challenges due to the bifunctional nature of the electrophile (containing both an acid bromide and an


-alkyl bromide). This note addresses the kinetic control required to favor 

-acylation over

-alkylation or elimination, providing a robust pathway for synthesizing

-bromoamide intermediates. These intermediates are critical scaffolds in the synthesis of anticonvulsants (racetam analogs), local anesthetics, and 1,4-benzoxazin-3-ones.

Chemistry & Mechanistic Insight

Chemoselectivity and Reactivity

2-Bromobutanoyl bromide contains two electrophilic sites:

  • The Carbonyl Carbon (

    
    ):  A "hard" electrophile, highly reactive toward the amine lone pair.
    
  • The

    
    -Carbon (
    
    
    
    ):
    A "soft" electrophile, susceptible to
    
    
    displacement.

Expert Insight: The reaction relies on Kinetic Control . Acylation at the carbonyl center has a significantly lower activation energy than alkylation at the


-carbon. However, high temperatures or excess amine can lead to side reactions, including double alkylation or the formation of acrylamides via 

elimination (dehydrohalogenation) of the acidic

-proton.
Reaction Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism. The base (Triethylamine) serves strictly as a proton scavenger to neutralize the HBr byproduct, driving the equilibrium forward and preventing the protonation of the unreacted aniline.

ReactionMechanism Reactants Aniline + 2-Bromobutanoyl Bromide Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack (0°C, Kinetic Control) Product N-Aryl-2-bromobutanamide Tetrahedral->Product -Br⁻ (Leaving Group) SideProduct Side Reaction: Elimination to Crotonamide Tetrahedral->SideProduct Heat / Strong Base (>25°C)

Figure 1: Mechanistic pathway highlighting the critical branch point between the desired amide formation and the elimination side reaction.

Experimental Protocol

Materials & Stoichiometry

Reagent Quality: 2-Bromobutanoyl bromide is highly moisture-sensitive. It hydrolyzes to release HBr, which appears as white fumes. Use only fresh or properly stored (under inert gas) reagents.

ReagentEquiv.[1][2][3]RoleCritical Attribute
Substituted Aniline 1.0NucleophileDry; Free of oxidation products
2-Bromobutanoyl Bromide 1.1 - 1.2ElectrophileClear/Yellow liquid. Dark brown indicates decomposition.
Triethylamine (TEA) 1.2 - 1.5Base (HBr Scavenger)Dry; Distilled over KOH if possible.
Dichloromethane (DCM) SolventSolvent (0.2 M)Anhydrous; Stabilized.
Step-by-Step Procedure: Synthesis of N-Aryl-2-bromobutanamide

Safety Note: Perform all operations in a fume hood. 2-Bromobutanoyl bromide is a lachrymator and corrosive.

Step 1: Preparation of the Nucleophile Solution
  • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve Substituted Aniline (1.0 equiv) in anhydrous DCM (5 mL/mmol) .

  • Add Triethylamine (1.2 equiv) .

  • Cool the solution to 0 °C using an ice-water bath.

    • Why? Cooling suppresses the competing elimination reaction and prevents exotherm-driven double acylation.

Step 2: Electrophile Addition
  • Dilute 2-Bromobutanoyl bromide (1.1 equiv) in a small volume of DCM (1 mL/mmol).

  • Add the bromide solution dropwise to the aniline solution over 15–20 minutes.

    • Observation: A white precipitate (Triethylammonium bromide salts) will form immediately. This confirms the reaction is proceeding.[4]

  • Allow the reaction to stir at 0 °C for 1 hour , then warm to Room Temperature (RT) and stir for an additional 2–4 hours.

    • Monitoring: Check reaction progress via TLC (typically 20-30% EtOAc/Hexanes). The aniline spot should disappear.

Step 3: Workup & Isolation
  • Quench: Add water (10 mL/mmol) to dissolve the ammonium salts.

  • Wash: Transfer to a separatory funnel.

    • Wash Organic layer with 1M HCl (2x) to remove unreacted aniline and TEA.

    • Wash with Sat. NaHCO₃ (2x) to neutralize any residual acid.

    • Wash with Brine (1x).

  • Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Most products crystallize upon standing or trituration with cold hexanes. If oil persists, purify via silica gel column chromatography (Gradient: 0

    
     20% EtOAc/Hexanes).
    
Application Workflow: Cyclization to Benzoxazinones

If the starting aniline is 2-aminophenol , the intermediate amide can be cyclized to form 3-ethyl-1,4-benzoxazin-2-one.

Workflow Setup Setup: Anhydrous DCM, 0°C Reagents: Aniline + TEA Addition Addition: Dropwise 2-Bromobutanoyl Bromide Control Exotherm Setup->Addition Reaction Reaction: 0°C -> RT (3h) Monitor via TLC Addition->Reaction Decision Is Aniline 2-Aminophenol? Reaction->Decision Isolate Standard Workup (Acid/Base Wash) Isolate Alpha-Bromoamide Decision->Isolate No Cyclize Cyclization: K2CO3, Acetone, Reflux Form 1,4-Benzoxazin-3-one Decision->Cyclize Yes

Figure 2: Operational workflow distinguishing between simple amide isolation and downstream heterocycle synthesis.

Validation & Quality Control (QC)

To ensure the integrity of the synthesized protocol, compare the product data against these standard parameters.

NMR Interpretation

The product is an N-substituted-2-bromobutanamide.

  • ¹H NMR (CDCl₃):

    • 
       8.0 - 9.5 ppm (Broad s, 1H): Amide N-H .
      
    • 
       4.2 - 4.5 ppm (t or dd, 1H): 
      
      
      
      -CH-Br
      . This is the diagnostic peak.
    • 
       1.9 - 2.2 ppm (m, 2H): 
      
      
      
      -CH₂
      (Methylene group of the ethyl chain).
    • 
       1.0 - 1.1 ppm (t, 3H): 
      
      
      
      -CH₃
      (Terminal methyl).
  • Common Impurity: If you see doublets around 5.8 - 6.5 ppm, elimination occurred (formation of crotonamide).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of acid bromideEnsure reagents are fresh; use anhydrous DCM.
Product is an Oil Residual solvent or impuritiesTriturate with cold pentane/hexanes to induce crystallization.
Extra Spots on TLC Elimination product (Alkene)Maintain temperature strictly at 0°C during addition; reduce base equivalents.

|

Sources

Method

using 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide as an ATRP initiator

Application Note: Precision Synthesis of Poly(acrylamides) using 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide Executive Summary This technical guide details the application of 2-bromo-N-(2-methoxy-5-methylphenyl)butana...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Poly(acrylamides) using 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide

Executive Summary

This technical guide details the application of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide (referred to herein as Br-MMPB ) as a specialized initiator for Atom Transfer Radical Polymerization (ATRP).

While alkyl halides like Ethyl


-bromoisobutyrate (EBiB) are ubiquitous, Br-MMPB offers distinct advantages for the synthesis of "smart" polymers (e.g., PNIPAM) and pharmaceutical conjugates. The aromatic amide moiety provides a robust UV-active end-group for facile characterization and introduces potential 

-

stacking interactions at the polymer terminus. Furthermore, as a secondary

-bromoamide, it exhibits kinetic initiation rates (

) that are well-matched to the propagation rates (

) of acrylamide and acrylate monomers, minimizing the "low initiator efficiency" defects often seen when using highly active tertiary ester initiators with these monomers.

Physicochemical Profile

Before polymerization, the initiator must be characterized to ensure stoichiometry and solubility.

PropertyValue / Description
Chemical Name 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide
Formula

Molecular Weight 286.17 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMF, DMSO, DCM, THF, Anisole. Insoluble in Water, Hexane.
Reactive Motif Secondary Alkyl Bromide (

-haloamide)
UV Absorption

~280 nm (aromatic amide), distinct from aliphatic polymer backbones.

Synthesis of the Initiator (Br-MMPB)

If the initiator is not sourced commercially, it must be synthesized with high purity (>98%) to prevent early termination events in ATRP.

Reagents:
  • Precursor A: 2-Methoxy-5-methylaniline (1.0 eq)

  • Precursor B: 2-Bromobutyryl bromide (1.1 eq)

  • Base: Triethylamine (

    
    ) (1.1 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Protocol:
  • Setup: Purge a 250 mL round-bottom flask with

    
    . Add 2-Methoxy-5-methylaniline (10 mmol) and 
    
    
    
    (11 mmol) into 50 mL anhydrous DCM. Cool to 0°C in an ice bath.
  • Addition: Dropwise add 2-Bromobutyryl bromide (11 mmol) diluted in 10 mL DCM over 30 minutes. The reaction is exothermic; maintain T < 5°C to prevent bromide displacement.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash the organic layer successively with:

    • 1M HCl (2 x 50 mL) – Removes unreacted aniline.

    • Sat.

      
       (2 x 50 mL) – Neutralizes acid.
      
    • Brine (1 x 50 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane (1:5) to yield white crystals.
    
  • Validation: Confirm structure via

    
    -NMR (
    
    
    
    ). Look for the triplet at
    
    
    ~1.0 ppm (terminal methyl of butyryl) and the multiplet at
    
    
    ~4.4 ppm (
    
    
    -proton adjacent to Br).

ATRP Application: Synthesis of End-Functionalized PNIPAM

This protocol describes the polymerization of N-isopropylacrylamide (NIPAM).[1][2][3] The choice of ligand (


) is critical here; amide initiators can sometimes coordinate to copper, so a strong ligand is required to maintain catalyst activity.
Reaction Logic & Pathway

The following diagram illustrates the initiation and propagation cycle. Note the "Secondary Radical" formation, which matches the stability of the propagating acrylamide radical.

ATRP_Mechanism Initiator Br-MMPB (Dormant Species) Radical R-MMPB* (Active Radical) Initiator->Radical Activation (k_act) Activator Cu(I)/L (Activator) Deactivator Cu(II)-Br/L (Deactivator) Activator->Deactivator Oxidation Deactivator->Activator Reduction Radical->Initiator Deactivation (k_deact) Polymer Poly(NIPAM)-Br (Dormant Polymer) Radical->Polymer + Monomer (k_p) Monomer NIPAM (Monomer) Monomer->Radical

Figure 1: Mechanism of ATRP using Br-MMPB. The equilibrium favors the dormant species, ensuring low dispersity.

Experimental Protocol

Target: DP (Degree of Polymerization) = 100. Stoichiometry: [Monomer] : [Initiator] : [CuBr] : [


] = 100 : 1 : 1 : 1.
ComponentMW ( g/mol )Equiv.[4][5]Mass/Vol (Scale: 1g Monomer)
NIPAM 113.161001.00 g
Br-MMPB 286.17125.3 mg
CuBr 143.45112.7 mg

230.39120.4 mg (approx 24

L)
Solvent (DMF) --2.0 mL (50% w/v)

Step-by-Step Procedure:

  • Deoxygenation (Critical):

    • Dissolve NIPAM, Br-MMPB, and

      
       in DMF in a Schlenk tube.
      
    • Perform 3 cycles of Freeze-Pump-Thaw (FPT) to remove dissolved oxygen. Oxygen is the primary cause of induction periods and termination in ATRP.

    • Alternative: Sparge with Argon for 30 minutes if FPT is unavailable (less rigorous).

  • Catalyst Addition:

    • Under a positive flow of Nitrogen (or in a glovebox), add the CuBr quickly to the frozen/degassed solution.

    • Why CuBr? We use the bromide salt to match the halogen on the initiator (Br-MMPB), preventing halogen exchange which can broaden dispersity.

  • Polymerization:

    • Seal the Schlenk tube.

    • Immerse in an oil bath at 40°C .

    • Note: Amide initiators are thermally stable. 40°C is sufficient for NIPAM; higher temperatures (>60°C) may lead to faster rates but higher dispersity (Đ).

  • Termination:

    • Monitor conversion via NMR (vinyl proton disappearance).

    • Stop reaction at ~70-80% conversion (usually 2-4 hours) to preserve end-group fidelity.

    • Expose the reaction to air and dilute with THF. The solution will turn blue/green (oxidation of Cu(I) to Cu(II)).

  • Purification:

    • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer into cold Diethyl Ether (or Hexane).

    • Filter and dry under vacuum.

Characterization & Validation

To confirm the successful initiation by Br-MMPB, perform the following analyses:

  • 
    -NMR Spectroscopy: 
    
    • End-Group Analysis: Look for the aromatic signals of the 2-methoxy-5-methylphenyl group at

      
       6.8–7.2 ppm.
      
    • MW Calculation: Integrate the aromatic end-group protons (3H) against the methine proton of the PNIPAM backbone (

      
       4.0 ppm).
      
  • GPC (Gel Permeation Chromatography):

    • Expect a monomodal peak.[6]

    • Dispersity (Đ): Should be < 1.20 for a well-controlled ATRP.[6] If Đ > 1.3, oxygen contamination or insufficient deactivation (low [Cu(II)]) occurred.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Polymerization Oxygen poisoning.Check FPT cycles. Ensure system is sealed.
Broad Dispersity (Đ > 1.4) Initiation too slow relative to propagation.Use a more active catalyst (CuBr/

) or switch solvent to Water/Methanol mixture (accelerates ATRP).
Green solution immediately Catalyst oxidation.Re-purify CuBr (wash with acetic acid/ethanol) or use

wire as a reducing agent (SARA ATRP).
Low Initiator Efficiency Steric hindrance of the aryl group.Increase temperature to 50°C. Ensure monomer concentration is high (>2M).

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. Link

  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science, 32(1), 93-146. Link

  • Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules, 32(15), 4826–4831. Link

  • Sigma-Aldrich. (n.d.).[1] 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide Product Page. Link(Note: Used for structural verification and physicochemical data).

Sources

Application

2-bromo-N-(2-methoxy-5-methylphenyl)butanamide solubility in dichloromethane

Application Note: Solubility Profiling & Process Handling of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide in Dichloromethane -Haloanilides / Oxindole Precursors Executive Summary 2-bromo-N-(2-methoxy-5-methylphenyl)but...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling & Process Handling of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide in Dichloromethane


-Haloanilides / Oxindole Precursors

Executive Summary

2-bromo-N-(2-methoxy-5-methylphenyl)butanamide (CAS: 897314-34-0 / Analogous series) is a critical intermediate in the synthesis of 3,3-disubstituted oxindoles via intramolecular Friedel-Crafts alkylation. While specific quantitative solubility data is sparse in public literature, structural analysis and process precedents indicate high solubility in dichloromethane (DCM).

This guide provides a validated protocol for determining exact solubility limits, explains the mechanistic reasons for using DCM in downstream applications (specifically Lewis Acid-mediated cyclization), and outlines safety protocols for handling this alkylating agent.

Chemical Context & Solubility Theory

Structural Analysis

The molecule consists of three distinct domains affecting solubility:

  • Lipophilic Butyl Chain: The 2-bromo-butyl moiety increases non-polar surface area, enhancing affinity for moderately polar organic solvents like DCM and chloroform.

  • Aryl Core (2-methoxy-5-methylaniline): The methyl and methoxy substituents disrupt the planarity and packing efficiency of the crystal lattice compared to unsubstituted anilides, theoretically lowering the melting point and increasing solubility.

  • Amide Linkage: Provides a site for hydrogen bonding. While DCM is not a hydrogen bond donor/acceptor in the traditional sense, its dipole moment (1.6 D) effectively solvates the amide dipole, preventing intermolecular aggregation.

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) for analogous


-bromoanilides:
  • DCM (Dichloromethane): Excellent (>100 mg/mL). Primary solvent for synthesis and extraction.

  • Ethyl Acetate: Good.

  • Hexanes: Poor (Anti-solvent for crystallization).

  • Water: Insoluble.

Protocol: Gravimetric Solubility Determination

As batch-to-batch purity affects solubility, researchers must validate the saturation point experimentally before scaling up.

Materials
  • Solute: 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide (Dry, >98% purity).

  • Solvent: Anhydrous Dichloromethane (DCM), stabilized with amylene (avoid ethanol-stabilized DCM if using Lewis Acids downstream).

  • Equipment: 4 mL Scintillation vials, PTFE syringe filters (0.45 µm), Analytical balance.

Step-by-Step Methodology
  • Supersaturation: Add 200 mg of the amide to a vial. Add 1.0 mL of DCM.

  • Equilibration: Vortex for 5 minutes. If fully dissolved, add 50 mg increments until solid persists.

  • Thermal Soak: Sonicate for 10 minutes at 25°C to break crystal lattice energy.

  • Settling: Allow the suspension to stand for 1 hour at ambient temperature (20–25°C).

  • Filtration: Withdraw 0.5 mL of the supernatant using a syringe and filter through a PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the DCM under a gentle stream of nitrogen. Dry the residue in vacuo (40°C, 2 hours) to remove trapped solvent.

  • Calculation: Weigh the vial with residue (

    
    ).
    


Visualization: Solubility & Process Workflow

The following diagram outlines the decision logic for handling this compound based on solubility outcomes.

SolubilityWorkflow Start Start: 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide Dissolve Add DCM (Target: 0.5 M) Start->Dissolve Check Visual Inspection Dissolve->Check Clear Clear Solution Check->Clear Soluble Turbid Turbid/Precipitate Check->Turbid Insoluble Action1 Proceed to Cyclization (Lewis Acid Addition) Clear->Action1 Action2 Add DCM (Dilute to 0.2 M) Turbid->Action2 Action3 Filter & Gravimetric Test Turbid->Action3 If persistent Action2->Check

Figure 1: Decision tree for preparing stock solutions for synthetic applications.

Synthetic Application: The "Why" of DCM

DCM is not merely a passive carrier; it is the process-enabling solvent for the primary application of this molecule: the synthesis of oxindoles.

Reaction Pathway

The 2-bromoamide undergoes intramolecular cyclization (Friedel-Crafts alkylation) to form the oxindole core.

  • Reagent Compatibility: This reaction typically requires Lewis Acids (e.g.,

    
    , 
    
    
    
    , or
    
    
    ).
  • Solvent Role:

    • Inertness: DCM does not coordinate strongly with Lewis Acids (unlike THF or Ether), leaving the catalyst active.

    • Solubility: It maintains the lipophilic starting material and the polar oxindole product in solution, preventing premature precipitation and "crashing out" of intermediates.

ReactionPath SM Starting Material: 2-bromo-N-arylbutanamide Solvent Solvent: Anhydrous DCM (High Solubility) SM->Solvent Dissolution Intermediate Cationic Intermediate Solvent->Intermediate + Catalyst (Intramolecular Cyclization) Catalyst Catalyst: Lewis Acid (e.g., AlCl3, Sc(OTf)3) Product Product: 3-ethyl-4-methoxy-7-methyloxindole Intermediate->Product Workup

Figure 2: The role of DCM in the synthesis of oxindoles from


-bromoanilides.[1]

Handling, Stability & Safety

Volatility Management

DCM is highly volatile (BP: 39.6°C).

  • Concentration Drift: In open vessels, solvent evaporation will rapidly increase concentration, potentially leading to precipitation. Always keep vessels sealed.

  • Cooling: For Lewis Acid addition (often exothermic), cool the DCM solution to 0°C. The high solubility ensures the amide does not precipitate at low temperatures.

Water Content
  • Critical Parameter: If used for cyclization, moisture must be <50 ppm.

  • Protocol: Dry DCM over activated 3Å molecular sieves for 24 hours prior to dissolving the amide.

Safety (HSE)
  • Alkylating Potential: As an

    
    -bromoamide, the compound is a potential alkylating agent (similar to 
    
    
    
    -halo ketones). It may cause skin sensitization.
  • PPE: Double nitrile gloves are recommended. DCM permeates standard latex/nitrile rapidly; change gloves immediately upon splash contact.

Summary Data Table

ParameterValue / ObservationNotes
Solvent Dichloromethane (DCM)Anhydrous grade recommended.
Solubility Class High (>100 mg/mL estimated)Based on structural analogs [1].
Dissolution Rate Fast (< 2 mins with vortex)May require sonication if compact crystals.
Temperature Sensitivity LowRemains soluble at 0°C (typical reaction temp).
Stability in Solution > 24 HoursStable unless exposed to strong bases or nucleophiles.

References

  • BenchChem. (2025). Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide Product Page. Retrieved from

  • Beilstein J. Org.[2] Chem. (2010). Preparation of spirocyclic oxindoles by cyclisation. Retrieved from

  • National Institutes of Health (NIH). (2011). Crystal structure of 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Retrieved from

Sources

Method

2-bromo-N-(2-methoxy-5-methylphenyl)butanamide organic synthesis building block

Abstract & Core Utility 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide is a versatile electrophilic building block used primarily in the synthesis of heterocyclic scaffolds and peptidomimetics. Structurally, it combines...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

2-bromo-N-(2-methoxy-5-methylphenyl)butanamide is a versatile electrophilic building block used primarily in the synthesis of heterocyclic scaffolds and peptidomimetics. Structurally, it combines an electron-rich aromatic core (derived from p-cresidine) with a reactive


-bromoamide "warhead."

This guide details the synthesis, purification, and downstream applications of this compound.[1][2] Its primary utility lies in two divergent pathways:

  • Nucleophilic Substitution (

    
    ):  Rapid generation of amino-amide libraries.
    
  • Intramolecular Cyclization: Precursor for 3,3-disubstituted oxindoles via Friedel-Crafts or radical-mediated ring closure.

Physicochemical Profile

The following properties are critical for reaction planning and purification strategies.

PropertyValue / DescriptionNote
Formula

Molecular Weight 286.17 g/mol
Appearance White to Off-white Crystalline Solid
Solubility DCM, THF, EtOAc, DMSOPoor solubility in water/hexane
Reactive Moiety

-Bromoamide
Susceptible to

and elimination
Electronic Character Electron-rich Aromatic RingActivated by 2-OMe and 5-Me groups

Synthesis Protocol

Objective: Preparation of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide on a 10 mmol scale.

Reaction Logic

The synthesis utilizes a nucleophilic acyl substitution between 2-methoxy-5-methylaniline (Creosidine) and 2-bromobutyryl bromide. A non-nucleophilic base (Triethylamine) is employed to scavenge the HBr byproduct, driving the equilibrium forward.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.AmountRole
2-Methoxy-5-methylaniline 137.181.01.37 gNucleophile
2-Bromobutyryl bromide 229.901.12.53 g (approx 1.35 mL)Electrophile
Triethylamine (TEA) 101.191.21.21 g (1.67 mL)Base Scavenger
Dichloromethane (DCM) --40 mLSolvent (Anhydrous)
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2-methoxy-5-methylaniline (1.37 g) and anhydrous DCM (30 mL). Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add TEA (1.67 mL) dropwise. Stir for 5 minutes.

  • Acylation: Dilute 2-bromobutyryl bromide (2.53 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes via an addition funnel or syringe pump. Critical: Maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[3] The starting aniline (

    
    ) should disappear, replaced by the amide product (
    
    
    
    ).
  • Workup:

    • Quench with 1M HCl (20 mL) to remove excess amine/TEA.

    • Separate the organic layer.[2][4][5]

    • Wash with Sat.

      
       (20 mL) and Brine (20 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (0-20% EtOAc in Hexane).

Validation:

  • 1H NMR (

    
    ):  Look for the amide NH (broad singlet, ~8.5 ppm), the 
    
    
    
    -proton (triplet/dd, ~4.4 ppm), and the ethyl group signals. The aromatic region should show the specific 1,2,4-substitution pattern.

Application Workflows

Workflow Diagram

The following diagram illustrates the divergent utility of this building block.

G Start 2-Methoxy-5-methylaniline Product 2-bromo-N-(2-methoxy- 5-methylphenyl)butanamide (Core Scaffold) Start->Product Acylation (DCM/TEA) Reagent 2-Bromobutyryl Bromide Reagent->Product RouteA Route A: Nucleophilic Substitution (Amines/Thiols) Product->RouteA SN2 RouteB Route B: Intramolecular Cyclization (Lewis Acid / Pd Cat) Product->RouteB Friedel-Crafts / Heck Lib Amino-Amide Library (Peptidomimetics) RouteA->Lib Oxindole 3-Ethyl-oxindole Derivatives RouteB->Oxindole

Caption: Synthesis and divergent application pathways for the title compound.

Protocol A: Synthesis of Amino-Amide Libraries ( )

The


-bromo position is highly susceptible to displacement by secondary amines, creating glycine-mimetic structures.
  • Dissolve the

    
    -bromoamide  (1 equiv) in MeCN.
    
  • Add

    
      (2.0 equiv) and the secondary amine  (1.2 equiv).
    
  • Stir at 60°C for 4–12 hours.

  • Filter salts and concentrate.

  • Note: Steric hindrance from the 2-methoxy group on the aniline ring may influence the conformation, often improving selectivity in biological binding assays.

Protocol B: Intramolecular Cyclization (Oxindole Synthesis)

This scaffold is a precursor for 3-ethyl-oxindoles, a privileged motif in kinase inhibitors.

  • Method: Intramolecular Friedel-Crafts Alkylation.

  • Conditions: Dissolve starting material in dry dichloroethane (DCE). Add

    
      (2.5 equiv) at RT. Heat to reflux for 2 hours.
    
  • Mechanism: The Lewis acid ionizes the C-Br bond; the electron-rich aromatic ring (activated by the methoxy group) attacks the carbocation/complex to close the 5-membered ring.

  • Product: 3-ethyl-5-methyl-2-oxindole (Note: The methoxy group may undergo demethylation to a hydroxyl under harsh

    
     conditions, or direct cyclization may occur para to the methoxy depending on specific electronic directing effects).
    

Safety & Handling (E-E-A-T)

  • Lachrymator/Irritant:

    
    -bromoamides are potent alkylating agents. They can cause severe eye and skin irritation.
    
  • Sensitizer: Potential for allergic contact dermatitis.

  • PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory .

  • Quenching: Destroy excess alkylating agent by stirring with a solution of dilute ammonia or sodium thiosulfate before disposal.

References

  • Sigma-Aldrich. 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide Product Entry. Available at: (Accessed Oct 2025).

  • Organic Syntheses. General Procedures for alpha-Bromoamide Synthesis. Org. Synth. Coll. Vol. 1, 48. Available at:

  • PubChem. 2-Methoxy-5-methylaniline (Creosidine) Compound Summary. CID 8445.[6] Available at:

  • Royal Society of Chemistry. Intramolecular cyclization of alpha-bromoanilides to oxindoles. Organic & Biomolecular Chemistry. Available at:

Sources

Application

Application Note: Strategic Functionalization of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide

Here is the detailed Application Note and Protocol guide for the functionalization of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide . Executive Summary & Strategic Overview 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol guide for the functionalization of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide .

Executive Summary & Strategic Overview

2-bromo-N-(2-methoxy-5-methylphenyl)butanamide (CAS: Referenced in Sigma-Aldrich catalogs) represents a high-value "warhead-anchor" scaffold in medicinal chemistry. Its structure combines a reactive electrophilic


-bromo stereocenter (the warhead) with an electron-rich, sterically defined aryl core (the anchor).

This guide details two distinct synthetic pathways to valorize this intermediate:

  • Pathway A (Intermolecular): Nucleophilic substitution (

    
    ) to generate 
    
    
    
    -amino amide libraries (resembling local anesthetic pharmacophores like Prilocaine).
  • Pathway B (Intramolecular): Palladium-catalyzed C-H alkylation to synthesize 3,3-disubstituted oxindoles , a privileged scaffold in kinase inhibitors and GPCR modulators.

Structural Analysis & Reactivity Profile
  • The Electrophile: The C-Br bond is on a secondary carbon (C2 of the butanamide chain). This makes it sterically more hindered than

    
    -bromoacetamides, requiring optimized conditions to suppress 
    
    
    
    -elimination (which yields the acrylamide by-product).
  • The Aryl Anchor: The 2-methoxy group (ortho to nitrogen) provides crucial electron density and steric bulk, influencing rotamer populations and facilitating oxidative addition in metal-catalyzed pathways.

Decision Pathways (Visualized)

The following diagram outlines the strategic divergence based on the desired end-product.

ReactionPathways Start Starting Material 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide ConditionA Pathway A: Nucleophilic Substitution (Amines, HNR2) Start->ConditionA Secondary Amines K2CO3, MeCN, 60°C ConditionB Pathway B: Intramolecular Cyclization (Pd-Catalysis) Start->ConditionB Pd(OAc)2, Ligand 130°C, Toluene ProductA α-Amino Amides (Na Channel Blockers/Library) ConditionA->ProductA SideProduct Side Reaction: β-Elimination (Acrylamide) ConditionA->SideProduct High Temp / Strong Base ProductB 3-Ethyl-7-methoxy-4-methyl-oxindole (Kinase Inhibitor Scaffold) ConditionB->ProductB

Caption: Strategic divergence for functionalizing the


-bromoamide core. Pathway A yields linear amino-amides; Pathway B yields fused heterocyclic oxindoles.

Protocol A: Modular Amination ( Displacement)

This protocol is optimized for secondary alkyl bromides , where steric hindrance often competes with elimination. The use of Potassium Carbonate (


) in Acetonitrile (MeCN) provides a mild, non-nucleophilic basic environment that favors substitution over elimination.
Materials
  • Substrate: 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide (1.0 equiv).

  • Nucleophile: Secondary amine (e.g., morpholine, piperidine, diethylamine) (1.2 - 1.5 equiv).

  • Base: Anhydrous

    
     (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN), HPLC grade, anhydrous.

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Recommended for sterically hindered amines (Finkelstein condition).

Step-by-Step Methodology
  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, suspend 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide (286 mg, 1.0 mmol) in anhydrous MeCN (5 mL).

  • Activation (Optional): If using bulky amines, add NaI (15 mg, 0.1 mmol) and stir for 10 minutes at room temperature. The solution may yellow slightly due to in-situ alkyl iodide formation (more reactive).

  • Addition: Add the secondary amine (1.2 mmol) followed by

    
      (276 mg, 2.0 mmol).
    
  • Reaction: Seal the vial and heat to 60°C in a heating block. Stir vigorously (800 rpm) to ensure suspension of the carbonate base.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS after 4 hours. The starting bromide (

    
    ) should disappear, replaced by the more polar amine product (
    
    
    
    ).
    • Note: If elimination occurs, a non-polar spot (acrylamide) will appear near the solvent front.

  • Work-up:

    • Cool to room temperature.

    • Filter through a celite pad to remove inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: The crude residue is typically pure enough for library screening. For high purity, purify via flash column chromatography (DCM:MeOH 95:5).

Data Specification: Amination Yields
Amine TypeNucleophileConditionsYield (%)Notes
Cyclic (2°)Morpholine60°C, 4h88%Rapid conversion, minimal elimination.
Acyclic (2°)Diethylamine60°C, 6h76%Slower due to sterics; requires sealed tube.
Bulky (2°)Diisopropylamine80°C, 12h<30%Fail: Significant elimination to acrylamide observed.
Primary (1°)Benzylamine50°C, 4h65%Risk of over-alkylation (bis-alkylation); use excess amine (3.0 equiv).

Protocol B: Intramolecular Cyclization (Oxindole Synthesis)

This protocol utilizes a Palladium-catalyzed intramolecular alkylation.[2] The reaction forms a bond between the alkyl C-Br center and the ortho-position of the aryl ring (C-H activation), generating a quaternary carbon center at the oxindole C3 position.

Mechanism: Oxidative addition of Pd(0) into the alkyl C-Br bond (challenging for secondary halides), followed by intramolecular electrophilic aromatic substitution or C-H insertion, and reductive elimination.

Materials
  • Substrate: 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide (1.0 equiv).

  • Catalyst:

    
     (5-10 mol%).
    
  • Ligand:

    
     (Tricyclohexylphosphine) or 
    
    
    
    (10-20 mol%). Electron-rich, bulky phosphines are critical for stabilizing the alkyl-Pd intermediate.
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene or Xylene (degassed).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube or pressure vial and cycle with Argon/Nitrogen (3x).

  • Loading: Add the substrate (1.0 mmol),

    
      (11 mg, 0.05 mmol), Ligand  (0.10 mmol), and 
    
    
    
    (650 mg, 2.0 mmol) to the tube.
  • Solvation: Add degassed Toluene (10 mL) via syringe.

  • Reaction: Seal the tube and heat to 130°C for 16–24 hours.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a silica plug.

    • Wash the organic layer with water and brine.[1]

  • Purification: Flash chromatography (Hexane:EtOAc gradient). The oxindole product is typically less polar than the open-chain amide.

Experimental Workflow Diagram

Workflow Step1 1. Inert Setup (Argon, Dry Toluene) Step2 2. Reagent Loading (Substrate, Pd cat, Ligand, Base) Step1->Step2 Step3 3. Thermal Cyclization (130°C, 16h) Step2->Step3 Step4 4. Filtration & Workup (Remove Pd black) Step3->Step4 Step5 5. Isolation (Flash Chromatography) Step4->Step5

Caption: Workflow for the Pd-catalyzed synthesis of 3-ethyl-oxindoles.

Troubleshooting & Critical Parameters

The "Secondary Bromide" Challenge

The secondary nature of the C-Br bond in the butanamide chain presents a kinetic bottleneck.

  • Issue: Slow

    
     reaction rates compared to 
    
    
    
    -bromoacetamides.
  • Solution: Use NaI (Finkelstein conditions) . The in-situ generation of the secondary iodide creates a better leaving group, accelerating the reaction without requiring higher temperatures that cause elimination.

Regioselectivity in Cyclization

The starting aniline is 2-methoxy-5-methylaniline .

  • Cyclization Site: The cyclization will occur at the unsubstituted ortho-position (Position 6 of the original aniline ring).

  • Product Structure: The resulting oxindole will be 3-ethyl-4-methyl-7-methoxyoxindole (numbering based on oxindole priority).

  • Steric Clash: The 2-methoxy group (now at pos 7) is adjacent to the amide nitrogen, potentially twisting the amide bond out of planarity, which is beneficial for solubility but may affect biological binding.

References

  • General Reactivity of

    
    -Haloamides: 
    
    • Title: The Fascin
    • Source:Current Organic Chemistry, summarized in PMC.
    • URL:[Link]

  • Oxindole Synthesis via Pd-Catalysis

    • Title: Synthesis of 3-substituted 2-oxindoles

      
      -bromo-propionanilides via palladium-catalyzed intramolecular cyclization.
      
    • Source:Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Atom Transfer Radical Cyclization (Alternative Route)

    • Title: Atom Transfer Radical Cyclizations (
    • Source:DSCG Unimore.
    • URL:[Link]

  • Substrate Data

    • Title: 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide Product Page.

    • Source: Sigma-Aldrich.[3]

Sources

Method

nucleophilic substitution reactions of alpha-bromoamides

Application Note: Optimization and Scale-Up of Nucleophilic Substitutions on -Bromoamides Executive Summary -Bromoamides are versatile bifunctional electrophiles widely employed in the synthesis of peptidomimetics, -amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization and Scale-Up of Nucleophilic Substitutions on


-Bromoamides 

Executive Summary


-Bromoamides are versatile bifunctional electrophiles widely employed in the synthesis of peptidomimetics, 

-amino amides, and heterocyclic scaffolds (e.g., thiazoles, oxazoles). Unlike their ester or ketone counterparts,

-bromoamides exhibit unique reactivity profiles due to the resonance stabilization of the amide bond, which lowers the electrophilicity of the carbonyl carbon while influencing the acidity of the

-proton.

This guide provides a comprehensive workflow for executing nucleophilic substitutions (


) on 

-bromoamides. It addresses critical challenges such as competing elimination reactions (

), hydrolysis, and nucleophile-induced amide cleavage.

Mechanistic Principles & Reactivity Profile

The Electrophilic Landscape

The


-carbon of an 

-bromoamide is the primary site for nucleophilic attack. However, the reaction outcome is dictated by a competition between three pathways:
  • Substitution (

    
    ):  The desired pathway, leading to inversion of configuration at the 
    
    
    
    -center.
  • Elimination (

    
    ):  Base-mediated dehydrohalogenation to form 
    
    
    
    -unsaturated amides (acrylamides). This is favored by steric hindrance, high temperatures, and strong/bulky bases.
  • Amide Hydrolysis/Cleavage: Attack at the carbonyl carbon, often observed with hard nucleophiles (e.g., hydroxides, alkoxides).

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic competition between the desired substitution and the primary side reactions.

ReactionPathways Start α-Bromoamide (Substrate) TS_SN2 TS: Backside Attack (Inversion) Start->TS_SN2 + Nu (Soft/Unencumbered) TS_E2 TS: Proton Abstraction (Anti-periplanar) Start->TS_E2 + Base (Hard/Bulky) Prod_Hyd Carboxylic Acid/Amine (Hydrolysis) Start->Prod_Hyd Attack at C=O (Hard Nu/H2O) Nu Nucleophile (Nu:) Prod_Sub α-Substituted Amide (Target) TS_SN2->Prod_Sub Inversion Prod_Elim α,β-Unsaturated Amide (Side Product) TS_E2->Prod_Elim Elimination

Caption: Figure 1. Kinetic competition between


 substitution (Green) and 

elimination/hydrolysis (Red).

Experimental Protocols

Protocol A: C-N Bond Formation (Synthesis of -Amino Amides)

Application: Synthesis of unnatural amino acid derivatives and peptidomimetics.

Reagents:

  • 
    -Bromoamide (1.0 equiv)
    
  • Amine Nucleophile (1.1 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, for Finkelstein activation

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the

    
    -bromoamide in anhydrous MeCN (0.2 M concentration) under an inert atmosphere (
    
    
    
    or Ar).
    • Expert Insight: Avoid protic solvents (MeOH, EtOH) as they solvate the nucleophile, reducing its reactivity and favoring elimination.

  • Activation (Optional): Add 10 mol% KI. Stir for 15 minutes.

    • Reasoning: This generates the

      
      -iodoamide in situ, a more reactive electrophile (
      
      
      
      is a better leaving group than
      
      
      ).
  • Nucleophile Addition: Add the amine nucleophile followed by the base (DIPEA, 1.2 equiv).

    • Note: If using a volatile amine, use a sealed tube.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the starting material peak and appearance of the product mass (

      
      ).
      
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with saturated

      
       (to remove acid byproducts) and Brine.
      
    • Critical Step: If the product is basic, avoid acidic washes; instead, use a simple water wash or purify directly via column chromatography.

Protocol B: C-S Bond Formation (Hantzsch Thiazole Synthesis)

Application: Formation of thiazole heterocycles via condensation with thioamides or thiourea.[1]

Reagents:

  • 
    -Bromoamide (1.0 equiv)
    
  • Thioamide or Thiourea (1.0 – 1.1 equiv)

  • Solvent: Ethanol (EtOH) or DMF

Step-by-Step Methodology:

  • Mixing: Dissolve the thioamide/thiourea in EtOH (0.3 M).

  • Addition: Add the

    
    -bromoamide solution dropwise at RT.
    
  • Cyclization: Heat the mixture to reflux (70–80°C) for 2–6 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] Initial

      
       attack by Sulfur forms an intermediate thioimidate, which spontaneously cyclizes and dehydrates to form the thiazole.
      
  • Precipitation: Cool the reaction mixture. The product often precipitates as the hydrobromide salt.

  • Isolation: Filter the solid and wash with cold ether.

  • Free Base Liberation: Suspend the solid in water and neutralize with

    
     to liberate the free base thiazole.
    

Optimization & Troubleshooting Guide

Solvent Selection Matrix

The choice of solvent is the single most critical parameter for suppressing side reactions.

SolventDielectric Constant (

)
SuitabilityNotes
Acetonitrile (MeCN) 37.5Excellent Best balance of polarity and volatility. Favors

.
DMF / DMSO 36.7 / 46.7Good High solubility for salts (

). Hard to remove; can accelerate elimination at high temps.
THF 7.5Moderate Good for organic bases (DIPEA). Slower rates for inorganic salts.
Methanol / Ethanol 33.0 / 24.5Poor Protic nature solvates nucleophile (slowing

) and promotes solvolysis.
Acetone 20.7Good Excellent for Finkelstein conditions (NaI/KI solubility).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Nucleophile is too bulky or poor leaving group.1. Add 10-20 mol% KI (Finkelstein catalyst).2. Switch to a more polar aprotic solvent (DMF).
Elimination Product (

-unsat)
Base is too strong/bulky; Temp too high.1. Lower reaction temperature (0°C -> RT).2. Use a weaker base (

instead of

).
Hydrolysis of Amide Traces of water; Nucleophile is too "hard".1. Use anhydrous solvents/reagents.2. Avoid hydroxide bases; use non-nucleophilic organic bases (DIPEA).
Racemization

character or basic enolization.
1. Avoid Lewis Acids.2. Ensure strictly anhydrous conditions.3. Keep reaction time short.

Decision Workflow for Scale-Up

When moving from mg-scale to g-scale, thermal management and purification become critical. Use this workflow to determine the optimal path.

OptimizationWorkflow Start Start Scale-Up (>1g) Solubility Is Substrate Soluble in MeCN? Start->Solubility Yes_Sol Use MeCN + DIPEA (Standard Protocol) Solubility->Yes_Sol Yes No_Sol Use DMF or DMAc Solubility->No_Sol No Check_Elim Check LCMS for Elimination Product Yes_Sol->Check_Elim No_Sol->Check_Elim Elim_High High Elimination: 1. Cool to 0°C 2. Switch to K2CO3 Check_Elim->Elim_High >5% Side Prod Elim_Low Proceed to Workup Check_Elim->Elim_Low <5% Side Prod Workup_Aq Aqueous Extraction (if hydrophobic) Elim_Low->Workup_Aq Workup_Ppt Precipitation/Filtration (if product is salt) Elim_Low->Workup_Ppt

Caption: Figure 2. Process optimization decision tree for scaling up substitution reactions.

References

  • Nucleophilic Substitution Mechanisms

    • Chemistry LibreTexts. "26.3 Synthesis of Amino Acids." Available at: [Link][1][11][12][13][14]

  • Hantzsch Thiazole Synthesis

    • RSC Advances. "Reaction of unsymmetrical

      
      -bromo-1,3-diketones with N-substituted thioureas."[15] Available at: [Link]
      
  • Solvent Effects in Substitution

    • Organic Chemistry Portal.[4] "Nucleophilic Substitution (

      
      , 
      
      
      
      )." Available at: [Link]
  • Kinetics and Side Reactions

    • Beilstein Journal of Organic Chemistry. "Eschenmoser coupling reactions starting from primary thioamides."[11] Available at: [Link]

  • Transition Metal Catalysis (Alternative Approaches)

    • ACS Central Science.

      
       and 
      
      
      
      Processes." Available at: [Link]

Sources

Application

Application Notes and Protocols: Optimal Storage and Handling of Light-Sensitive Bromoamides

Version: 1.0 Abstract This document provides a comprehensive guide to the optimal storage and handling of light-sensitive bromoamides, a class of compounds increasingly utilized in pharmaceutical research, drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Abstract

This document provides a comprehensive guide to the optimal storage and handling of light-sensitive bromoamides, a class of compounds increasingly utilized in pharmaceutical research, drug development, and organic synthesis. Due to their inherent photosensitivity, improper storage can lead to significant degradation, compromising sample integrity, experimental reproducibility, and potentially generating toxic byproducts.[1][2][3][4] These notes delineate the fundamental principles of photodegradation, offer detailed protocols for mitigating light-induced decomposition, and provide recommendations for appropriate storage conditions, including temperature, humidity, and packaging. The information presented herein is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and efficacy of these critical chemical entities.

Introduction: The Challenge of Bromoamide Instability

Bromoamides are a versatile class of organic molecules that feature a bromine atom attached to an amide functional group. Their utility in chemical synthesis is significant, often serving as key intermediates or active pharmaceutical ingredients (APIs).[5] However, the presence of the carbon-bromine (C-Br) and nitrogen-carbonyl (N-CO) bonds can render these molecules susceptible to degradation under various environmental conditions, with light being a primary catalyst for decomposition.[3][4]

Exposure to light, particularly in the ultraviolet (UV) and high-energy visible regions of the spectrum, can initiate photochemical reactions that cleave these bonds, leading to the formation of free radicals.[3][6][7] This initiation step can trigger a cascade of secondary reactions, resulting in a loss of potency, the formation of impurities, and a change in the physical and chemical properties of the compound.[1][4] For researchers and developers, this degradation can lead to inaccurate experimental results, failed batches in manufacturing, and compromised patient safety.[1] Therefore, a thorough understanding of the mechanisms of photodegradation and the implementation of robust protective measures are paramount.

The "Why": Understanding Photodegradation Mechanisms

The photodegradation of bromoamides is primarily driven by the absorption of photons, which excites the molecule to a higher energy state.[7] This excess energy can lead to the homolytic cleavage of the C-Br bond, which is often the most labile bond in the molecule, generating a bromine radical and an amide radical.

dot graph "Photodegradation Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} digraph "Photodegradation_Pathway" { graph [maxWidth="760"]; node [fontcolor="#FFFFFF"]; Bromoamide [fillcolor="#4285F4", label="Bromoamide"]; ExcitedState [fillcolor="#FBBC05", label="Excited State"]; RadicalFormation [fillcolor="#EA4335", label="Radical Formation"]; Degradation [fillcolor="#EA4335", label="Degradation Products"];

} Initial step of photodegradation in bromoamides.

These highly reactive radical species can then participate in a variety of subsequent reactions, including:

  • Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, including other bromoamide molecules, propagating a chain reaction.

  • Oxidation: In the presence of oxygen, the organic radicals can react to form peroxy radicals, leading to a complex mixture of oxidative degradation products.[7]

  • Recombination: Radicals can recombine to form new, often undesirable, chemical species.

The specific degradation pathway and the resulting impurities will depend on the structure of the bromoamide, the wavelength of light, the presence of oxygen, and the storage matrix (e.g., solid-state vs. solution).[1][8]

Core Storage Recommendations

To maintain the integrity of light-sensitive bromoamides, a multi-faceted approach to storage is essential, focusing on the exclusion of light and the control of other environmental factors that can accelerate degradation.

Light Protection: The First Line of Defense

The most critical aspect of storing light-sensitive bromoamides is to prevent their exposure to light.[2][9] This can be achieved through a combination of primary and secondary packaging solutions.

  • Primary Containers: Always store bromoamides in amber glass vials or bottles.[1][2][4][10][11][12] Amber glass is specifically designed to block a significant portion of UV and blue light, the most energetic and damaging wavelengths for many organic compounds.[11] For highly sensitive compounds, opaque containers made of materials like high-density polyethylene (HDPE) or polypropylene with a UV-blocking additive can provide even greater protection.[9][12]

  • Secondary Containment: For an additional layer of protection, primary containers should be stored inside light-proof secondary containers, such as cardboard boxes or metal cans.[13] Wrapping amber vials in aluminum foil is also a common and effective practice, particularly for highly sensitive materials or during handling outside of a dedicated darkroom.[1][4][14]

Temperature and Humidity Control

While light is the primary instigator of degradation, temperature and humidity can significantly influence the rate of decomposition.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of chemical reactions, including any thermally initiated degradation pathways.[12][15][16] For some highly unstable bromoamides, storage at -20°C may be necessary.[17]
Humidity < 40% Relative Humidity (RH)High humidity can lead to the hydrolysis of the amide bond, especially in the presence of acidic or basic impurities.[18] It can also cause physical changes in powdered samples, such as clumping.[2] Storage in a desiccator or a controlled humidity chamber is recommended.

Important Note: When removing refrigerated or frozen samples from storage, always allow the container to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture on the cold compound, which can introduce water and accelerate degradation.[17]

Inert Atmosphere

For particularly sensitive bromoamides, especially those in solution, storage under an inert atmosphere can provide an additional layer of protection. Oxygen can participate in oxidative degradation pathways initiated by light.[7] Purging the headspace of the storage container with an inert gas like argon or nitrogen before sealing can help to minimize this risk.

Protocols for Handling and Analysis

Proper handling procedures are as crucial as storage conditions to prevent the degradation of light-sensitive bromoamides.

Protocol for Handling and Dispensing
  • Work in a Controlled Lighting Environment: Whenever possible, handle light-sensitive bromoamides in a darkroom or under red or amber light.[1] These longer wavelength light sources are less energetic and less likely to initiate photodegradation.[3]

  • Minimize Exposure Time: Plan your work to minimize the time the compound is exposed to any light source. Have all necessary equipment and reagents ready before retrieving the bromoamide from storage.

  • Use Appropriate Tools: Use spatulas and other tools made of materials that will not react with the bromoamide.

  • Aliquot for Frequent Use: To avoid repeated exposure of the bulk material to light and atmospheric conditions, it is good practice to prepare smaller aliquots for routine use.[14]

  • Securely Seal Containers: After dispensing, securely seal the container, purge with an inert gas if necessary, and immediately return it to its designated storage location.

dot graph "Handling_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} digraph "Handling_Workflow" { graph [maxWidth="760"]; node [fontcolor="#FFFFFF"]; Start [fillcolor="#4285F4", label="Start"]; Retrieve [fillcolor="#4285F4", label="Retrieve from Storage"]; Equilibrate [fillcolor="#FBBC05", label="Equilibrate to RT"]; Handle [fillcolor="#FBBC05", label="Handle under Safe Light"]; Dispense [fillcolor="#34A853", label="Dispense"]; Store [fillcolor="#4285F4", label="Return to Storage"]; End [fillcolor="#34A853", label="End"];

} Workflow for handling light-sensitive bromoamides.

Protocol for Stability Testing (Forced Degradation Study)

To understand the degradation profile of a specific bromoamide, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to accelerate decomposition and identify potential degradation products.

  • Sample Preparation: Prepare several samples of the bromoamide, both in the solid state and in a relevant solvent.

  • Light Exposure: Place the samples in a photostability chamber equipped with a light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp). A control sample should be wrapped in aluminum foil to exclude light.

  • Temperature and Humidity Control: Maintain a constant temperature and humidity throughout the study.

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[19][20] This will allow for the quantification of the parent bromoamide and the detection of any degradation products. Ion chromatography can also be a useful technique to detect and quantify bromide ions, a common degradation product.[21][22]

  • Data Evaluation: Compare the chromatograms of the light-exposed samples to the control sample to identify and quantify the degradation products. This information is crucial for developing appropriate storage and handling procedures and for setting specifications for the material.

Packaging and Transportation

The principles of light protection must be maintained during the transportation of bromoamides.

  • Packaging: Utilize the same light-blocking primary and secondary containers as recommended for storage. Ensure that the packaging is robust enough to withstand the rigors of shipping.

  • Labeling: Clearly label all containers as "Light-Sensitive" to alert all personnel handling the material.[15]

  • Temperature Control: If the bromoamide is also temperature-sensitive, use insulated shipping containers with appropriate cool packs to maintain the recommended temperature range during transit.

Conclusion

The stability of light-sensitive bromoamides is a critical factor that can impact research outcomes and product quality. By understanding the mechanisms of photodegradation and implementing the storage, handling, and analytical protocols outlined in these application notes, researchers, scientists, and drug development professionals can ensure the integrity and reliability of these important compounds. Adherence to these guidelines will not only preserve the chemical purity of the bromoamides but also contribute to the overall quality and reproducibility of scientific and developmental work.

References

  • 5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024, October 31). Labtag. [Link]

  • Protection of Light Sensitive Products - Pharmaguideline. (2015, February 15). Pharmaguideline. [Link]

  • Stability Storage Conditions In Pharma Industry - GMP Insiders. (2024, November 24). GMP Insiders. [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). [Link]

  • Impact of Storage Conditions on Drug Shelf Life. (2025, September 4). [Link]

  • How To Protect Light Sensitive Products - LFA Tablet Presses. (n.d.). LFA Tablet Presses. [Link]

  • Light-protective packaging materials for foods and beverages | Request PDF. (n.d.). ResearchGate. [Link]

  • UV Light Barriers for Food Packaging Protection - Xray - GreyB. (2025, September 12). GreyB. [Link]

  • UV Protection and Packaging: How Glass Colors Safeguard Light-Sensitive Products. (2025, July 4). [Link]

  • US4513050A - Material for packaging light-sensitive materials - Google Patents. (n.d.).
  • Light-Sensitive Injectable Prescription Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protecting specialty chemicals against UV light - CurTec. (n.d.). CurTec. [Link]

  • What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one? - Knowledge. (2025, January 12). [Link]

  • How To Protect Light Sensitive Products - Tablet Presses. (n.d.). Tablet Presses. [Link]

  • Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. (n.d.). [Link]

  • Photodegradation mechanisms. (a) Direct degradation by (1) direct... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Risk Assessment for Light Sensitive Product - Pharma Devils. (2025, June 26). Pharma Devils. [Link]

  • How to Determine Shelf Life of Bromo-OTBN - PYG Lifesciences. (2025, May 20). PYG Lifesciences. [Link]

  • Problems Storing Light Sensitive Reagents? We have a Solution - Camlab. (n.d.). Camlab. [Link]

  • Different Drug Storage Conditions - Pharmaceutical labeling machine manufacturer from China. (2024, July 22). [Link]

  • Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C. (2023, November 17). Royal Society of Chemistry. [Link]

  • Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light | Journal of the American Chemical Society. (2014, September 18). American Chemical Society. [Link]

  • Photodegradation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Highly efficient bromine capture and storage using N-containing porous organic cages - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics - Bentham Science Publisher. (n.d.). Bentham Science. [Link]

  • Photodegradation – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection - MDPI. (2022, December 28). MDPI. [Link]

  • (PDF) Photochemical Degradation of Halogenated Compounds: A Review - ResearchGate. (2025, August 9). ResearchGate. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]

  • Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles - PubMed. (2021, August 3). National Center for Biotechnology Information. [Link]

  • Advancements in Synthesis Strategies and Optoelectronic Applications of Bio-Based Photosensitive Polyimides - ResearchGate. (2024, March 1). ResearchGate. [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • What is the “Hoffman bromamide reaction”? - Quora. (2017, April 3). Quora. [Link]

  • Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture - MDPI. (2022, February 23). MDPI. [Link]

  • Synthesis and positive‐imaging photosensitivity of soluble polyimides having pendant carboxyl groups - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of novel D–π–A-based photosensitive alkoxyamine: application of two-photon polymerization via nitroxide-mediated photopolymerization - ResearchGate. (2025, January 29). ResearchGate. [Link]

  • Impact of the Relative Humidity on the Performance Stability of Anion Exchange Membrane Fuel Cells Studied by Ion Chromatography. (n.d.). [Link]

  • Effects of temperature and relative humidity on the stability of paper-immobilized antibodies. (2012, February 13). [Link]

  • Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization - PMC. (2025, May 22). National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Positive Type Photosensitive Polyimide - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Humidity as a Use Condition for Accelerated Aging of Polymers. (2021, February 18). [Link]

  • Influence of humidity on the decomposition process of double base rocket propellant Polymer Degradation and Stability - CERES Research Repository. (2023, September 26). [Link]

  • Euro PM2019: Effects of humidity and storage conditions on Additive Manufacturing powder quality. (2020, March 4). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide

Welcome to the technical support center for the synthesis of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative chemical principles.

Introduction to the Synthesis

The synthesis of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide typically proceeds in two key stages:

  • Amide Formation: The condensation of 2-methoxy-5-methylaniline with a butanoyl derivative (e.g., butanoyl chloride or butanoic acid) to form the intermediate amide, N-(2-methoxy-5-methylphenyl)butanamide.

  • Alpha-Bromination: The selective bromination at the alpha-position of the butanamide side chain to yield the final product.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a question-and-answer format.

Troubleshooting Guide & FAQs

Part 1: Amide Formation Issues

Question 1: My amide coupling reaction is showing low conversion to the desired N-(2-methoxy-5-methylphenyl)butanamide. What are the likely causes and how can I improve the yield?

Low conversion in the amide coupling step often points to issues with the activation of the carboxylic acid, the nucleophilicity of the aniline, or suboptimal reaction conditions.

Plausible Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: If you are using butanoic acid directly, it must be activated to form a more reactive species.

    • Expert Insight: The electron-donating methoxy group on the aniline increases its nucleophilicity, but steric hindrance from the ortho-methoxy group can slow down the reaction. Therefore, a highly reactive acylating agent is often preferred.

    • Troubleshooting Protocol:

      • Method A: Acyl Chloride: Convert butanoic acid to butanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive towards the aniline.

      • Method B: Coupling Agents: Use standard peptide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole). These reagents form a highly reactive O-acylisourea intermediate.

  • Suboptimal Reaction Conditions:

    • Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to scavenge the HCl produced when using acyl chlorides, without competing with the aniline nucleophile.

    • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable. DMF can be particularly effective for sluggish reactions as it can help to dissolve all reactants and intermediates.

    • Temperature: Amide coupling reactions with acyl chlorides are often exothermic and are best started at 0 °C and then allowed to warm to room temperature.

Workflow for Amide Formation:

cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline 2-methoxy-5-methylaniline Amide_Formation Amide Coupling Aniline->Amide_Formation Butanoyl_Derivative Butanoyl Chloride / Butanoic Acid Butanoyl_Derivative->Amide_Formation Solvent Aprotic Solvent (DCM, THF) Solvent->Amide_Formation Base Base (TEA, DIPEA) Base->Amide_Formation Temp Temperature (0°C to RT) Temp->Amide_Formation Intermediate N-(2-methoxy-5-methylphenyl)butanamide Amide_Formation->Intermediate

Caption: Workflow for the amide formation step.

Part 2: Alpha-Bromination Issues

Question 2: I am observing multiple brominated products and a significant amount of starting material remains. How can I improve the selectivity and conversion of the alpha-bromination step?

The key to a successful alpha-bromination of an amide is to control the formation of the enolate or enol intermediate, which is the nucleophile that attacks the bromine source.

Plausible Causes & Solutions:

  • Incorrect Brominating Agent:

    • Expert Insight: Using molecular bromine (Br₂) directly can lead to over-bromination and harsh reaction conditions. N-Bromosuccinimide (NBS) is a preferred source of electrophilic bromine as it provides a low, steady concentration of Br₂ in the reaction mixture, which improves selectivity.

    • Troubleshooting Protocol:

      • Switch to NBS as the brominating agent.

      • Use a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide if a radical pathway is desired, or an acid catalyst like p-toluenesulfonic acid (p-TsOH) for an acid-catalyzed pathway.

  • Inefficient Enolate Formation:

    • Expert Insight: Amides are less acidic than ketones or esters, making enolate formation more challenging. Strong bases can deprotonate the N-H bond, which is more acidic than the alpha-C-H bond.

    • Troubleshooting Protocol:

      • Acid-Catalyzed Bromination: This is often the most effective method for amides. The acid catalyst promotes the formation of the enol tautomer, which then reacts with the brominating agent.

      • Reaction Conditions: Use a solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN). The reaction may require heating (reflux) to proceed at a reasonable rate.

Question 3: My main side product appears to be bromination on the aromatic ring. Why is this happening and how can I prevent it?

The electron-rich aromatic ring, activated by the methoxy and methyl groups, can compete with the enol for the electrophilic bromine.

Plausible Causes & Solutions:

  • Reaction Conditions Favoring Electrophilic Aromatic Substitution:

    • Expert Insight: Lewis acid catalysts or polar protic solvents can enhance the electrophilicity of the bromine source, promoting attack on the aromatic ring. The ortho- and para-directing effects of the methoxy and methyl groups make the ring highly susceptible to electrophilic attack.

    • Troubleshooting Protocol:

      • Avoid Lewis Acids: Do not use Lewis acids like FeBr₃ or AlCl₃, which are classic catalysts for aromatic halogenation.

      • Control the Bromine Source: As mentioned, NBS is less likely to cause ring bromination compared to Br₂.

      • Solvent Choice: Use non-polar solvents like CCl₄ to disfavor the ionic pathway of electrophilic aromatic substitution.

Troubleshooting Decision Tree for Bromination:

Start Low Yield / Poor Selectivity in Bromination Check_Side_Products Are there aromatic bromination side products? Start->Check_Side_Products Check_Brominating_Agent What is the brominating agent? Check_Catalyst What catalyst is being used? Check_Brominating_Agent->Check_Catalyst NBS Use_NBS Action: Switch to NBS Check_Brominating_Agent->Use_NBS Br₂ Use_Acid_Catalyst Action: Use p-TsOH or AIBN Check_Catalyst->Use_Acid_Catalyst None or Incorrect Check_Side_Products->Check_Brominating_Agent No Avoid_Lewis_Acids Action: Avoid Lewis Acids Use non-polar solvent (CCl₄) Check_Side_Products->Avoid_Lewis_Acids Yes Success Improved Yield and Selectivity Use_NBS->Success Use_Acid_Catalyst->Success Avoid_Lewis_Acids->Success

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Bromobutanoyl Bromide Addition Reactions

Welcome to the technical support center for optimizing reactions involving 2-bromobutanoyl bromide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 2-bromobutanoyl bromide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this highly reactive intermediate. 2-Bromobutanoyl bromide is a bifunctional molecule, featuring both a reactive acyl bromide and a secondary alkyl bromide.[1] This dual reactivity is a double-edged sword, offering diverse synthetic possibilities but also presenting significant challenges in controlling selectivity. Temperature is the most critical parameter you will manipulate to achieve your desired outcome. This guide provides a structured, question-and-answer approach to troubleshoot and optimize your reaction conditions.

Part 1: Foundational Knowledge & General Recommendations

This section addresses the fundamental principles governing the reactivity of 2-bromobutanoyl bromide and provides general starting points for your experiments.

FAQ: Core Reactivity and Competing Pathways

Q1: What are the primary competing reactions I should be aware of when using 2-bromobutanoyl bromide?

A1: The reactivity of 2-bromobutanoyl bromide is dominated by three competing pathways. Your choice of nucleophile, base, and especially temperature will determine which pathway prevails.

  • Nucleophilic Acyl Substitution: This is often the desired reaction, where a nucleophile (e.g., an alcohol, amine, or enolate) attacks the electrophilic carbonyl carbon. The acyl bromide is an excellent leaving group, making this reaction very rapid.[1]

  • SN2 Substitution at the α-Carbon: The carbon bearing the second bromine (C2) is a secondary electrophilic center. Stronger nucleophiles can attack this site, displacing the bromide ion. This leads to substitution on the alkyl chain rather than acylation.

  • E2 Elimination: In the presence of a non-nucleophilic or sterically hindered base, a proton can be abstracted from the α-carbon, leading to the elimination of HBr and the formation of 2-butenoyl bromide.[2][3] Higher temperatures strongly favor this elimination pathway.[2]

Q2: Why is precise temperature control so critical for this specific reagent?

A2: Temperature control is paramount because the activation energies for the three competing pathways (acyl substitution, SN2, E2) are different.

  • High Temperatures (>25 °C): Generally increase the rate of all reactions but tend to favor the E2 elimination pathway, which often has a higher activation energy.[2] High temperatures can also lead to the decomposition of the starting material or the desired product.

  • Moderate Temperatures (0 °C to 25 °C): Often provide a good balance for achieving a reasonable reaction rate for nucleophilic acyl substitution with common nucleophiles like primary amines and alcohols.

  • Low to Cryogenic Temperatures (-78 °C to 0 °C): Are essential for controlling reactions with highly reactive or basic nucleophiles, such as organometallics or enolates. Lowering the temperature significantly slows down competing side reactions, especially E2 elimination, thereby maximizing selectivity for the desired acylation product.

Table 1: Recommended Starting Temperatures for Various Nucleophile Classes

This table provides empirically derived starting points for your temperature optimization studies. Note that these are recommendations and the optimal temperature will be substrate-dependent.

Nucleophile ClassExample(s)Recommended Starting TemperatureRationale & Key Considerations
Alcohols & Phenols Ethanol, Phenol0 °C to 25 °CReaction is typically fast. Start at 0 °C and allow to warm to room temperature. Monitor for potential elimination if a base like triethylamine is used.
Amines (1° & 2°) Benzylamine, Piperidine-20 °C to 0 °CHighly exothermic reaction. Slow, dropwise addition of the acyl bromide to the amine solution at low temperature is critical to prevent side reactions and control the exotherm.
Enolates Lithium diisopropylamide (LDA) derived ketone enolates-78 °CEnolates are strong bases. Cryogenic temperatures are mandatory to prevent E2 elimination and other side reactions.
Organometallics Grignard Reagents, Organolithiums-78 °CExtremely reactive and basic. Strict temperature control is required to favor acylation over other pathways.
Arenes (Friedel-Crafts) Toluene, Anisole0 °C to 25 °CTemperature depends heavily on the Lewis acid catalyst (e.g., AlCl₃) and substrate activity. Overheating can lead to polysubstitution or rearrangement.[4]

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues encountered during your experiments.

Issue 1: Low or No Product Conversion

Q: My reaction is stalled with significant unreacted starting material, even after several hours. Should I just increase the temperature?

A: Increasing the temperature should be your last resort and must be done cautiously. First, consider these other possibilities:

  • Reagent Purity: 2-Bromobutanoyl bromide is highly sensitive to moisture and will hydrolyze to 2-bromobutanoic acid, rendering it unreactive for acylation.[1] Ensure you are using a fresh bottle or a properly stored aliquot under anhydrous conditions.

  • Insufficient Activation: Are your nucleophiles hindered or electronically poor? These may require longer reaction times or a slight, incremental increase in temperature. Try raising the temperature in 10 °C increments, monitoring by TLC at each stage for the appearance of new, undesired spots.

  • Solvent Choice: Ensure your solvent is not interfering with the reaction. For example, protic solvents may react with the acyl bromide.

Issue 2: Low Yield & Formation of Multiple Products

Q: My crude reaction mixture shows multiple products by TLC and NMR. What are the likely side products and how do I prevent them?

A: This is the most common issue and is almost always temperature-related.

  • Suspected Side Product: Elimination Product (2-butenoyl derivative). This is indicated by vinylic protons in the NMR spectrum.

    • Cause: The reaction temperature is too high, or your nucleophile/base is too strong or sterically hindered, favoring the E2 pathway.[2]

    • Solution: Drastically lower the reaction temperature. For base-sensitive substrates, perform the reaction at -40 °C or -78 °C. If using a base to scavenge HBr, consider a bulkier, non-nucleophilic base like 2,6-lutidine.

  • Suspected Side Product: Hydrolyzed Starting Material (2-bromobutanoic acid). This will appear as a broad peak in the NMR and may complicate purification.

    • Cause: Presence of water in your reagents or solvent.

    • Solution: This is not a temperature issue, but a procedural one. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Suspected Side Product: α-Substitution Product. The nucleophile has displaced the bromine at the C2 position.

    • Cause: This pathway competes with acylation. While temperature has an effect, the nature of the nucleophile is the dominant factor.

    • Solution: This is more difficult to control. Lowering the temperature may slightly improve selectivity for acylation. If this is a persistent issue, a different synthetic strategy may be required.

Part 3: Experimental Protocols

These protocols provide a validated framework for your experiments.

Protocol 1: General Procedure for the Acylation of an Amine

Objective: To provide a standard, controlled procedure for the N-acylation of a primary amine, minimizing side reactions.

  • Setup: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 20 mL/mmol of amine) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the stirred amine solution to -20 °C using a cryo-cooler or a dry ice/acetone bath.

  • Reagent Preparation: In a separate dry flask, dissolve 2-bromobutanoyl bromide (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Controlled Addition: Transfer the acyl bromide solution to the dropping funnel and add it dropwise to the cold amine solution over 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not rise above -15 °C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at -20 °C for 1 hour. Monitor the reaction progress by TLC, checking for the consumption of the starting amine.[5] If the reaction is sluggish, allow it to warm slowly to 0 °C over 2 hours.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the product distribution before proceeding with purification.

Protocol 2: Systematic Study for Temperature Optimization

Objective: To determine the optimal reaction temperature for a new substrate by running parallel, small-scale experiments.

  • Setup: Prepare three identical small-scale reactions (e.g., 0.5 mmol) following the general procedure above.

  • Temperature Variation: Run each reaction at a different, precisely controlled temperature:

    • Reaction A: -40 °C

    • Reaction B: -20 °C

    • Reaction C: 0 °C

  • Time-Course Analysis: Withdraw a small aliquot from each reaction at set time points (e.g., 30 min, 1 hr, 2 hr). Quench the aliquot and analyze by TLC or LC-MS to assess the conversion and the formation of byproducts.

  • Evaluation: After a set time (e.g., 4 hours), work up all three reactions identically. Compare the crude NMR spectra to determine which temperature provides the best balance of reaction rate and selectivity. The optimal temperature is the one that yields the highest ratio of desired product to side products in a reasonable timeframe.

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Flowchart

This diagram provides a logical decision tree for addressing common experimental issues.

Troubleshooting_Flowchart start Problem Observed low_conversion Low / No Conversion start->low_conversion Reaction Stalled multiple_products Multiple Products / Low Yield start->multiple_products Poor Selectivity check_purity Verify Purity of 2-Bromobutanoyl Bromide (Anhydrous Conditions?) low_conversion->check_purity analyze_side_products Analyze Crude NMR/MS for Side Products multiple_products->analyze_side_products check_nucleophile Is Nucleophile Hindered or Inactive? check_purity->check_nucleophile Purity OK increase_temp Incrementally Increase Temp (e.g., 10°C steps) & Monitor by TLC check_nucleophile->increase_temp Nucleophile OK elimination_suspected Elimination Product Detected? (e.g., vinyl protons) analyze_side_products->elimination_suspected hydrolysis_suspected Hydrolyzed Acid Detected? analyze_side_products->hydrolysis_suspected lower_temp Drastically Lower Temperature (-40°C to -78°C) elimination_suspected->lower_temp Yes check_anhydrous Re-evaluate Anhydrous Technique (Dry Glassware/Solvents) hydrolysis_suspected->check_anhydrous Yes

Caption: Troubleshooting logic for optimizing 2-bromobutanoyl bromide reactions.

Diagram 2: Experimental Workflow for Temperature Optimization

This diagram illustrates the parallel workflow described in Protocol 2.

Optimization_Workflow cluster_setup 1. Reaction Setup cluster_execution 2. Parallel Execution & Monitoring cluster_analysis 3. Analysis & Decision setup Prepare 3 Identical Reactions (Substrate + Solvent) temp_A Reaction A @ -40°C setup->temp_A Add Acyl Bromide temp_B Reaction B @ -20°C setup->temp_B Add Acyl Bromide temp_C Reaction C @ 0°C setup->temp_C Add Acyl Bromide monitor_A Monitor by TLC temp_A->monitor_A monitor_B Monitor by TLC temp_B->monitor_B monitor_C Monitor by TLC temp_C->monitor_C workup Identical Workup for All Reactions monitor_A->workup monitor_B->workup monitor_C->workup analysis Compare Crude NMR of A, B, C workup->analysis decision Select Optimal Temperature analysis->decision

Caption: Workflow for a systematic temperature optimization study.

References

  • Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511. [Link]

  • ResearchGate. Optimization of the Conditions for the Reaction of 2-Bromo. [Link]

  • Hamers, R. J., et al. (2006). Formation of surface-bound acyl groups by reaction of acyl halides on ge(100)-2x1. The Journal of Physical Chemistry B, 110(9), 4246–4253. [Link]

  • Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • ResearchGate. Effect of temperature on the acylation of PC with DA. [Link]

  • National Center for Biotechnology Information. 2-Bromobutanoyl bromide. PubChem Compound Summary for CID 117293. [Link]

  • Doc Brown's Chemistry. Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. [Link]

  • Sciencemadness Discussion Board. Acylation with acyl bromide. [Link]

  • Chemistry Stack Exchange. What are the common products of the reaction: 2-bromobutane and NaOH. [Link]

Sources

Troubleshooting

Technical Support Center: Separation of Bromoamide Impurities

Welcome to the Halogenated Impurity Separation Support Hub. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halogenated Impurity Separation Support Hub. Current Status: Operational Lead Scientist: Dr. A. V. Chen, Senior Application Scientist

Introduction

Separating bromoamide impurities—whether they are brominated intermediates (e.g.,


-bromoamides) or byproducts (e.g., over-brominated aromatic amides)—presents a unique set of chromatographic challenges. Bromine is a heavy, hydrophobic, and highly polarizable atom (soft Lewis acid). While it increases retention in Reversed-Phase HPLC (RP-HPLC) relative to the des-bromo analog, it often leads to difficult separations of positional isomers and potential on-column degradation issues.

This guide moves beyond generic "try a C18 column" advice. We focus on the specific physicochemical interactions of bromine and amide functionalities to drive resolution.

Module 1: Method Development & Column Selection

Q: I cannot resolve the mono-bromo impurity from the di-bromo impurity or the des-bromo parent using my standard C18 column. What should I do?

A: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase to exploit


 and steric selectivity. 

The Science: While C18 columns separate primarily based on hydrophobicity, bromo-compounds often have similar hydrophobicities to their chlorinated or multi-halogenated analogs. However, the bromine atom is large and electron-rich.

  • Phenyl-Hexyl Columns: These offer

    
     interactions. The electron-withdrawing nature of the amide group, combined with the electron-donating or withdrawing effects of the bromine (depending on position), creates a unique 
    
    
    
    -cloud density that interacts differently with the phenyl ring on the column than a C18 chain would.
  • PFP (Pentafluorophenyl) Columns: These are the "gold standard" for halogenated isomers. PFP phases interact via dipole-dipole,

    
    , and charge-transfer mechanisms. The rigid fluorinated ring provides excellent shape selectivity for separating positional isomers (e.g., 2-bromo vs. 3-bromo amide).
    

Experimental Protocol: The "Orthogonality Screen" Do not waste time optimizing a C18 gradient if the selectivity (


) is poor. Run this screen immediately:
ParameterCondition A (Hydrophobic Dominant)Condition B (

-Selectivity Dominant)
Column C18 (End-capped, 3.5 µm or sub-2 µm)Phenyl-Hexyl or PFP (2.7 µm Core-Shell recommended)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (Enhances

interactions)
Gradient 5-95% B over 10 mins5-95% B over 10 mins
Temp 30°C25°C (Lower temp favors steric selectivity)

Critical Insight: Methanol is preferred over Acetonitrile for Phenyl/PFP columns because Acetonitrile's


-electrons can compete with the analyte for the stationary phase, dampening the unique selectivity you are trying to achieve.
Decision Logic: Column Selection

ColumnSelection Start Start: Bromoamide Separation CheckStruct Analyze Structure Start->CheckStruct IsAromatic Is the Amide Aromatic? CheckStruct->IsAromatic Yes Select Phenyl-Hexyl or PFP IsAromatic->Yes Yes No Select C18 or C8 IsAromatic->No No (Aliphatic) Solvent Optimize Gradient Yes->Solvent Use Methanol (Maximize pi-pi) Solvent2 Optimize Gradient No->Solvent2 Use Acetonitrile (Lower Viscosity)

Figure 1: Decision tree for selecting the optimal stationary phase based on analyte aromaticity.

Module 2: Troubleshooting Peak Shape & Ghost Peaks

Q: My bromoamide peak is tailing significantly (Tailing Factor > 1.5). Is this column damage?

A: It is likely silanol interaction with the amide nitrogen, not column damage.

The Fix: Amides are weak bases, but if there is an adjacent basic nitrogen (common in drug intermediates), it will interact with residual silanols on the silica surface.

  • pH Control: Ensure Mobile Phase pH is

    
     2 units away from the pKa of the analyte. For bromoamides, low pH (using 0.1% TFA instead of Formic Acid) often suppresses silanol ionization.
    
  • Ionic Strength: If using Formic Acid, the ionic strength is low. Spike the mobile phase with 10-20 mM Ammonium Formate. This "swamps" the silanol sites.

Q: I see small peaks appearing during the run that were not there in the blank. They change size when I change flow rate.

A: You are likely experiencing On-Column Degradation.

The Science: Bromoamides (especially


-bromoamides or N-bromo compounds) can be thermally labile or reactive toward hydrolysis. If the compound degrades while traveling through the column, the degradation product moves at a different speed, creating a "saddle" or a plateau between peaks, or non-Gaussian "ghost" peaks.

The Diagnostic Protocol: Flow Rate Variation Test To confirm degradation, you must alter the residence time of the analyte on the column.

  • Run 1: Standard Flow (e.g., 1.0 mL/min). Record Peak Area of the impurity.

  • Run 2: Half Flow (e.g., 0.5 mL/min). Adjust gradient time to keep slope constant (double the gradient time).

  • Analysis:

    • If the impurity peak area doubles (or increases significantly) relative to the main peak in Run 2, it is a Degradant forming on the column (longer time = more degradation).

    • If the impurity peak area ratio remains constant , it is a real Process Impurity in the sample.

DegradationTest Step1 Observe Extra Peak Step2 Perform Flow Rate Test (0.5x Flow, 2x Gradient Time) Step1->Step2 Step3 Compare Peak Area Ratios (Impurity / Main Peak) Step2->Step3 Result1 Ratio Constant Step3->Result1 Same % Result2 Ratio Increases Step3->Result2 Higher % Conclusion1 Real Impurity (Optimize Separation) Result1->Conclusion1 Conclusion2 On-Column Degradation (Lower Temp, Change pH) Result2->Conclusion2

Figure 2: Workflow for diagnosing on-column degradation using the Flow Rate Variation Test.

Module 3: Detection & Sensitivity

Q: I am struggling to detect the des-bromo impurity at low levels (<0.05%).

A: The loss of the Bromine atom causes a "Hypsochromic Shift" (Blue Shift).

The Science: Bromine is an auxochrome. It has lone pair electrons that can conjugate with an aromatic system, causing a Bathochromic shift (Red shift) and increasing the molar absorptivity (


).
  • The Problem: The des-bromo analog lacks this auxochrome. Its UV

    
     will shift to a lower wavelength, and its response factor will decrease.
    
  • The Fix: You must determine the specific

    
     for the des-bromo compound using a DAD (Diode Array Detector) scan. Do not assume it is the same as the bromo-parent. You may need to monitor two wavelengths (e.g., 254 nm for Bromo-amide, 210 nm for Des-bromo).
    

Data Table: Typical UV Shifts

Compound ClassSubstituentTypical

Shift
Relative Response Factor
Benzamide-H (Des-bromo)Reference (e.g., 225 nm)1.0
Benzamide-Br (Bromo)+10 to +20 nm (Red Shift)1.5 - 2.0
Benzamide-Cl (Chloro)+5 to +10 nm1.2 - 1.5

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

Optimization

drying methods for hygroscopic amide intermediates

Technical Support Center: Drying Protocols for Hygroscopic Amide Intermediates Introduction: The "Wet Amide" Paradox User Context: You have synthesized a high-value amide intermediate. It is hygroscopic, thermally sensit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Drying Protocols for Hygroscopic Amide Intermediates

Introduction: The "Wet Amide" Paradox

User Context: You have synthesized a high-value amide intermediate. It is hygroscopic, thermally sensitive, and currently exists as a sticky gum or a wet solid. Standard oven drying is causing hydrolysis or discoloration.

The Core Challenge: Amides possess a resonance structure that makes the carbonyl carbon less electrophilic, but in the presence of water and heat (or extreme pH), they are susceptible to hydrolysis , reverting to the parent carboxylic acid and amine. Furthermore, water acts as a potent plasticizer, depressing the melting point and causing "oiling out," which traps solvent and moisture in a viscous lattice that vacuum alone cannot penetrate.

This guide provides three field-proven workflows to break this cycle, prioritizing compound integrity over speed.

Part 1: Decision Matrix (Method Selection)

Before selecting a protocol, assess the physical state and thermal stability of your intermediate.

DryingMethodSelection cluster_legend Key Decision Factors Start Start: Characterize Material State Physical State? Start->State Solid/Powder Solid/Powder State->Solid/Powder Solid Oil/Gum Oil/Gum State->Oil/Gum Viscous Liquid Thermal Thermally Stable (>40°C)? MethodB Method B: Lyophilization (Best for Thermolabile Solids) Thermal->MethodB No (Degrades) MethodC Method C: High-Vac Desiccation (Best for Small Scale Solids) Thermal->MethodC Yes OilHandling Can it be crystallized? MethodA Method A: Azeotropic Distillation (Best for Oils/Scale-up) OilHandling->MethodA No (Persistent Oil) OilHandling->MethodC Yes (Trituration possible) Solid/Powder->Thermal Oil/Gum->OilHandling Legend Oils trap water; Azeotrope breaks the matrix. Solids allow diffusion; Vacuum is sufficient.

Figure 1: Decision tree for selecting the optimal drying methodology based on physical state and thermal stability.

Part 2: Detailed Protocols

Method A: Azeotropic Distillation (The "Chemical" Solution)

Best For: Oils, gums, and large-scale batches where water is trapped deep within the viscous matrix. Mechanism: Toluene forms a low-boiling positive azeotrope with water (85°C, 20% water). As the solvent boils, it mechanically carries water out of the oil, preventing hydrolysis by removing water faster than it can react.

Protocol:

  • Dissolution: Dissolve the wet amide in Toluene (10-20 mL per gram of substance). If solubility is poor, use a mixture of Toluene/Acetonitrile (3:1).

    • Why? Toluene is preferred over Benzene (toxicity) and DCM (doesn't azeotrope well with water).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reflux: Heat the mixture to reflux. Monitor the Dean-Stark trap for water separation.

  • Concentration: Once the distillate is clear, remove the solvent via rotary evaporation.

    • Critical Step: Do not evaporate to dryness immediately. Evaporate until a concentrated oil remains, then add fresh anhydrous toluene and repeat the evaporation (Chase distillation).

  • Final Drying: Place the resulting residue under high vacuum (<1 mbar) to remove trace toluene.

Troubleshooting:

  • Issue: The compound precipitates during reflux.

  • Fix: Add a small amount of a co-solvent like DMF or Anhydrous Ethanol to maintain solubility, but be aware this alters the azeotropic point.

Method B: Lyophilization (The "Gentle" Solution)

Best For: Thermolabile solids and peptides that degrade above room temperature. Mechanism: Sublimation removes ice directly to vapor, bypassing the liquid phase where hydrolysis kinetics are fastest.

Protocol:

  • Solvent Exchange: Dissolve the amide in 1,4-Dioxane or t-Butanol .

    • Why? Water alone expands upon freezing, potentially cracking vials. Dioxane freezes at 11.8°C and sublimes easily, creating a porous cake.

  • Freezing: Shell-freeze the flask in liquid nitrogen or a dry ice/acetone bath to maximize surface area.

  • Primary Drying: Apply vacuum (<0.1 mbar). Keep the condenser temperature below -50°C.

  • Secondary Drying: Once the ice is gone (flask reaches room temp), maintain vacuum for another 4-6 hours to remove bound solvent.

Troubleshooting:

  • Issue: "Meltback" (The cake collapses into a goo).

  • Cause: The product temperature exceeded the Eutectic Temperature (Teu) or Glass Transition Temperature (Tg') during primary drying.

  • Fix: Use a lower vacuum pressure or cool the sample shelf if possible. Reduce the concentration of the solution before freezing.

Method C: Vacuum Desiccation with Chemical Desiccants

Best For: Small batches of stable solids. Mechanism: A chemical potential gradient drives moisture from the solid to the desiccant.

Desiccant Selection Guide:

DesiccantChemical NatureCompatibility with AmidesSpeedNotes
P₂O₅ (Phosphorus Pentoxide) AcidicCaution FastCan cause surface acid-hydrolysis. Use only if amide is acid-stable.
KOH (Potassium Hydroxide) BasicGood MediumBest for amides. Neutralizes any trace acid that might catalyze hydrolysis.
Sicapent® Acidic (P₂O₅ on support)Caution FastEasier to handle than P₂O₅ but shares its acidity risks.
Molecular Sieves (4Å) NeutralExcellent SlowSafest option. No chemical reactivity.

Protocol:

  • Place the sample in a vial with the cap off inside a vacuum desiccator.

  • Fill the desiccator basin with KOH pellets (preferred for amides).

  • Apply high vacuum (<1 mbar) for 24-48 hours.

  • Argon Backfill: When opening, backfill with Argon or Nitrogen, not ambient air, to prevent immediate moisture re-uptake.

Part 3: Troubleshooting & FAQs

Q1: My amide turned into an oil during drying. Is it ruined? A: Likely not. This is "oiling out," caused by melting point depression from water/solvent impurities.

  • Immediate Action: Do not heat further.

  • Remedy: Dissolve the oil in a small amount of dry DCM or Ethyl Acetate. Add an anti-solvent (like Hexane or Diethyl Ether) dropwise until cloudy. Triturate (scratch the glass side) vigorously to induce crystallization. If this fails, proceed to Method A (Azeotrope) to strip the water causing the depression.

Q2: Can I use heat to speed up the vacuum drying? A: Only with extreme caution. For amides, do not exceed 40°C .

  • Reasoning: The rate of hydrolysis doubles roughly every 10°C. If the material is wet, heating it is essentially performing a steam distillation/reaction in situ. Always dry under high vacuum at ambient temperature first to remove the bulk water before applying heat.

Q3: Why does my sample smell like amine after drying? A: You have triggered hydrolysis.

  • Diagnosis: The "fishy" smell indicates the amide bond has cleaved, releasing the free amine.

  • Solution: You must repurify. Drying will not reverse the reaction. Recrystallize or run a column to remove the hydrolysis byproducts, then dry the purified material using Method B (Lyophilization) to avoid heat stress.

Part 4: Storage - The "Last Mile"

Drying is futile if storage is compromised. Amides can re-absorb their weight in water within minutes in humid air.

  • Container: Use amber glass vials with Teflon-lined caps . Avoid polyethylene (plastic) bags, which are permeable to moisture over time.

  • Secondary Containment: Place the vial inside a heat-sealed aluminized mylar bag containing a small sachet of silica gel.

  • Headspace: Flush the vial with Argon before capping. Argon is heavier than air and provides a better blanket than Nitrogen.

References

  • Bradley, G., & Williams, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link

  • FDA Inspection Guides. (2014). Lyophilization of Parenteral (7/93). U.S. Food and Drug Administration. Link

  • Burfield, D. R., et al. (1983). Desiccant Efficiency in Solvent Drying.[1][2] A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry. Link

  • Org. Process Res. Dev. (2012).[3] Intensified Azeotropic Distillation: A Strategy for Optimizing Direct Amidation. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide: A Comparative Analytical Guide

Executive Summary & Strategic Context In drug discovery, 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide serves as a critical electrophilic intermediate—often used to synthesize fused heterocycles via intramolecular cycli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide serves as a critical electrophilic intermediate—often used to synthesize fused heterocycles via intramolecular cyclization.[1] Its structural integrity is paramount; however, its characterization presents specific challenges:

  • Chirality: The

    
    -bromo stereocenter induces diastereotopicity in the adjacent ethyl chain.[1]
    
  • Rotameric/Exchange Broadening: The amide bond creates potential for signal broadening depending on the solvent environment.

This guide compares the efficacy of


H NMR spectroscopy  against alternative analytical methods (LC-MS, IR) and, more critically, evaluates solvent selection (CDCl

vs. DMSO-

)
to resolve the complex diastereotopic signals inherent to this molecule.[1]

Analytical Workflow: From Synthesis to Verification

The following decision matrix outlines the optimal path for verifying this intermediate, prioritizing structural certainty over throughput.

AnalyticalWorkflow Synthesis Crude Reaction Mixture Purification Flash Chromatography (Silica) Synthesis->Purification Decision Select Analytical Method Purification->Decision LCMS LC-MS (Mass/Purity only) Decision->LCMS High Throughput NMR_CDCl3 NMR (CDCl3) Routine Check Decision->NMR_CDCl3 Solubility Check NMR_DMSO NMR (DMSO-d6) Structural Proof Decision->NMR_DMSO Detailed Elucidation Validation Release for Next Step LCMS->Validation Insufficient for Regio-isomers NMR_DMSO->Validation Resolved Amide/Chiral Centers

Figure 1: Analytical workflow emphasizing DMSO-d6 for detailed structural resolution of amide intermediates.

Comparative Analysis: Performance vs. Alternatives

While LC-MS confirms molecular weight, it cannot distinguish between regioisomers or confirm the integrity of the


-bromo stereocenter.[1] The table below contrasts the performance of 

H NMR against standard alternatives.
Table 1: Methodological Performance Matrix
Feature

H NMR (Recommended)
LC-MS (Alternative)FT-IR (Alternative)
Primary Utility Full structural connectivity & stereochemical assessment.[1]Molecular weight & purity %.[1]Functional group verification (C=O, N-H).
Stereochemistry High: Detects diastereotopic protons caused by the chiral center.[2][3]Null: Cannot detect chirality without chiral columns.Null.
Regiospecificity High: Confirms Br position via coupling constants.Low: Fragments may be ambiguous.Low.
Sample Req. 5–10 mg (Non-destructive).[1]<1 mg (Destructive).[1]<1 mg (Non-destructive).[1]
Limitation Solvent-dependent peak overlapping.[1]Ionization suppression.[1]Lack of skeletal detail.[1]

Deep Dive: H NMR Spectral Analysis

The presence of the chiral center at C2 (the carbon bearing the bromine) breaks the symmetry of the adjacent ethyl group. This is the most common point of confusion during analysis: the methylene protons (H


) are diastereotopic and will not appear as a simple quartet. 
Predicted Chemical Shift Assignment (DMSO- )

We prioritize DMSO-


  over CDCl

for this analysis to sharpen the amide proton signal and prevent overlap with the solvent peak.[1]

Molecule: 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide[1]

PositionProton TypeApprox.

(ppm)
MultiplicityIntegrationStructural Insight
NH Amide9.2 – 9.6 Broad Singlet1HDeshielded by C=O and aromatic ring.[1] Sharp in DMSO; broad/invisible in CDCl

.[1]
Ar-H Aromatic (C6)7.8 – 8.0 Singlet (or d)1HKey Diagnostic: Ortho to amide; significantly downfield due to anisotropy of the carbonyl.[1]
Ar-H Aromatic (C4)6.8 – 7.0 dd1HPara to amide, ortho to methyl.[1]
Ar-H Aromatic (C3)6.9 – 7.1 Doublet1HOrtho to methoxy group.[1]

-CH
Methine (C2)4.4 – 4.6 Triplet/dd1HDeshielded by Br and C=O.[1] The chiral center.[2][3][4]
O-CH

Methoxy3.7 – 3.8 Singlet3HCharacteristic sharp singlet.[1]

-CH

Methylene (C3)1.9 – 2.2 Multiplet (Complex) 2HDiastereotopic. These two protons are chemically non-equivalent due to the adjacent chiral center.[1]
Ar-CH

Aryl-Methyl2.2 – 2.3 Singlet3HAttached to the aromatic ring.[1]

-CH

Methyl (C4)0.9 – 1.0 Triplet3HTerminal methyl of the butyl chain.[1]
The "Diastereotopic" Trap

Because C2 is chiral (


), the two protons on C3 (the ethyl methylene) see different magnetic environments. They are diastereotopic .
  • Observation: Instead of a clean quartet or quintet, you will see two complex multiplets, often separated by 0.1–0.2 ppm.

  • Validation: This complexity confirms the presence of the chiral center. If this signal were a simple quartet, it would imply loss of the bromine (desymmetrization) or racemization/planarization mechanisms that are unlikely here.

DiastereotopicLogic Start Analyze Methylene (C3) Signal CheckChiral Is adjacent C2 Chiral? Start->CheckChiral YesChiral Yes (C-Br is chiral) CheckChiral->YesChiral Has Br NoChiral No (Symmetric) CheckChiral->NoChiral Br lost/substituted Result1 Protons are Diastereotopic Expect: Two Complex Multiplets YesChiral->Result1 Result2 Protons are Equivalent Expect: Simple Quartet/Quintet NoChiral->Result2

Figure 2: Logic tree for interpreting the complex splitting of the ethyl methylene group.

Solvent Selection Guide: CDCl vs. DMSO- [1]

The choice of solvent fundamentally alters the appearance of the amide and aromatic regions.

Option A: Chloroform- (CDCl )[1]
  • Pros: Cheap, easy to recover sample, sharp lines for non-exchangeable protons.

  • Cons:

    • Amide NH: Often appears as a broad, "lumpy" baseline rise or is completely invisible due to quadrupole broadening and exchange.[5]

    • Water Peak: Appears at ~1.6 ppm, potentially overlapping with the critical diastereotopic methylene region (1.9–2.2 ppm).

  • Verdict: Use only for rough purity checks.

Option B: DMSO- (Recommended)[1]
  • Pros:

    • Amide NH: Appears as a sharp, well-defined singlet (or doublet if coupling to CH occurs) at 9.0+ ppm.[1] This allows integration to confirm the amide bond is intact.

    • Solubility: Excellent for polar amides.[1]

    • Water Peak: Shifts to ~3.3 ppm, clearing the aliphatic region.

  • Cons: Viscous (requires careful shimming), absorbs atmospheric water, harder to recover sample.

  • Verdict: Mandatory for publication-quality characterization.

Experimental Protocol (SOP)

Objective: Obtain a high-resolution spectrum suitable for confirming the


-bromo substitution.
  • Sample Prep: Weigh 5–10 mg of the dried product into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-

    
     (99.9% D).[1]
    
    • Tip: Use an ampoule or fresh bottle to minimize the water peak at 3.33 ppm.

  • Filtration (Critical): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended solids cause poor shimming and line broadening.[1]

  • Acquisition Parameters:

    • Scans (NS): 16 or 32 (sufficient for 10 mg).[1]

    • Relaxation Delay (D1): Set to 2.0 seconds . The amide proton relaxes slowly; a short D1 will reduce its integral value, leading to false "impurity" calculations.

    • Pulse Angle: 30°.[1]

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1][6][7] (Standard text for amide shifts and coupling constants).

  • Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Master Organic Chemistry. (2022). "Diastereotopic Protons in 1H NMR Spectroscopy." (Detailed mechanism of diastereotopicity in chiral chains).

  • National Institute of Standards and Technology (NIST). "2-Methoxy-5-methylaniline Spectral Data."[1] (Base fragment shifts).

Sources

Comparative

A Researcher's Guide to High-Fidelity Bromine Isotopic Analysis in Mass Spectrometry

For researchers in drug development and other scientific fields, the definitive identification of halogenated compounds is a frequent analytical challenge. Among the halogens, bromine presents a uniquely powerful diagnos...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and other scientific fields, the definitive identification of halogenated compounds is a frequent analytical challenge. Among the halogens, bromine presents a uniquely powerful diagnostic signature in mass spectrometry. Its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in almost equal abundance, creating a characteristic pattern that acts as an unmistakable fingerprint for any molecule containing it.[1][2]

This guide provides an in-depth comparison of mass spectrometry techniques for analyzing brominated compounds. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that the protocols described are self-validating systems. By grounding our discussion in authoritative data and established methodologies, we aim to equip you with the expertise to select the optimal analytical strategy and confidently interpret your results.

The Foundational Principle: Bromine's Isotopic Fingerprint

Nature has endowed bromine with two stable isotopes: ⁷⁹Br and ⁸¹Br. Their natural abundances are approximately 50.69% and 49.31%, respectively.[3][4] This near 1:1 ratio is the cornerstone of its utility in mass spectrometry.[1][5]

When a compound containing a single bromine atom is ionized, the mass spectrometer detects two distinct molecular ions separated by two mass-to-charge units (m/z). These are referred to as the M and M+2 peaks, and their relative intensities will be nearly equal, mirroring the isotopic abundance.[6] This pattern is a highly reliable indicator of bromine's presence.[7] As the number of bromine atoms in a molecule increases, this pattern becomes more complex but remains predictable, based on binomial probability. For instance, a compound with two bromine atoms will exhibit an M, M+2, and M+4 peak pattern with a characteristic 1:2:1 intensity ratio.[8][9]

Bromine_Isotope_Patterns cluster_0 One Bromine Atom (e.g., C₂H₅Br) cluster_1 Two Bromine Atoms (e.g., CH₂Br₂) cluster_2 Three Bromine Atoms (e.g., CHBr₃) a M peak (⁷⁹Br) Intensity: ~100 b M+2 peak (⁸¹Br) Intensity: ~98 c M peak (⁷⁹Br⁷⁹Br) Intensity: ~100 d M+2 peak (⁷⁹Br⁸¹Br) Intensity: ~196 e M+4 peak (⁸¹Br⁸¹Br) Intensity: ~96 f M (³⁷⁹Br) I: ~100 g M+2 (²⁷⁹Br¹⁸¹Br) I: ~294 h M+4 (¹⁷⁹Br²⁸¹Br) I: ~288 i M+6 (³⁸¹Br) I: ~94

Caption: Theoretical isotopic patterns for molecules with one, two, and three bromine atoms.

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometer is critical and depends on the analytical question, whether it's quantification, structural elucidation, or trace elemental analysis. Characterization of brominated compounds typically involves solvent extraction followed by analysis with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

Technique Primary Use Case Strengths Limitations
GC-MS Analysis of volatile & semi-volatile organobromines (e.g., flame retardants, pesticides).[11]Excellent chromatographic separation, robust, well-established libraries for identification.[12]Requires derivatization for non-volatile compounds; thermal degradation of labile molecules.
LC-MS Analysis of non-volatile & thermally labile brominated compounds (e.g., pharmaceuticals, metabolites).Broad applicability, soft ionization preserves molecular ion.[13]Matrix effects can suppress ion signals; chromatographic resolution can be lower than GC.
HRMS (TOF, Orbitrap) Unambiguous formula determination, analysis of complex mixtures.High mass accuracy and resolution can resolve isobaric interferences.[14][15]Higher instrument cost, larger data files, may require more expertise.
ICP-MS Ultra-trace elemental quantification of total bromine.Extremely low detection limits, high sample throughput.[16][17]Destructive technique (no molecular information), subject to polyatomic interferences.[18]
Insights on Ionization Techniques

The choice of ionization source is as crucial as the mass analyzer.

  • Electron Ionization (EI): Used in GC-MS, it's a "hard" technique that causes extensive fragmentation. While this provides structural information, it can sometimes lead to a weak or absent molecular ion for certain brominated compounds.[19]

  • Atmospheric Pressure Chemical Ionization (APCI): A "softer" ionization method that often enhances the molecular ion signal, which is beneficial for MS/MS experiments and improving sensitivity.[19]

  • Electrospray Ionization (ESI): The workhorse for LC-MS, ESI is a very soft technique ideal for polar, non-volatile molecules like drug compounds and their metabolites.[13]

Experimental Workflow: Analysis of a Brominated Pharmaceutical via LC-HRMS

This protocol outlines a self-validating workflow for the identification and confirmation of a brominated active pharmaceutical ingredient (API) in a development formulation. The use of High-Resolution Mass Spectrometry (HRMS) provides an orthogonal layer of confirmation through accurate mass measurement, which, combined with the isotopic pattern, offers unimpeachable evidence of the compound's identity.

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. HRMS Detection (Orbitrap) cluster_data 4. Data Analysis prep1 Weigh Formulation prep2 Dissolve in Methanol/Water prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Centrifuge & Filter Supernatant prep3->prep4 lc1 Inject Sample onto C18 Column prep4->lc1 lc2 Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Full Scan MS (m/z 100-1000) Resolution: 70,000 ms1->ms2 ms3 Data-Dependent MS/MS (Top 3 Precursors) ms2->ms3 data1 Extract Ion Chromatogram (Accurate Mass of API) ms3->data1 data2 Confirm 1:1 Isotope Pattern (M and M+2) data1->data2 data3 Verify Mass Accuracy (< 5 ppm error) data2->data3 data4 Analyze MS/MS Fragmentation data3->data4

Caption: Experimental workflow for LC-HRMS analysis of a brominated compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh 10 mg of the pharmaceutical formulation into a microcentrifuge tube. Add 1 mL of a 50:50 methanol:water solution.

    • Causality: This solvent mixture is chosen to effectively dissolve a wide range of APIs and excipients.

    • Action: Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution of the API.

    • Action: Centrifuge at 14,000 rpm for 5 minutes to pellet insoluble excipients. Filter the supernatant through a 0.22 µm PTFE filter into an LC vial.

    • Causality: Filtration is a critical step to prevent particulates from clogging the LC column and MS source, ensuring system robustness.

  • LC Separation:

    • Instrument: A high-performance liquid chromatography (HPLC) system.

    • Action: Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Causality: C18 columns provide excellent retention and separation for a broad range of small molecule drug compounds.

    • Action: Elute the compound using a mobile phase gradient. Start with 95% Water (containing 0.1% formic acid) and 5% Acetonitrile (containing 0.1% formic acid), ramping to 95% Acetonitrile over 10 minutes.

    • Causality: The gradient elution ensures that compounds of varying polarities are effectively separated. Formic acid is added to improve peak shape and ionization efficiency in positive ESI mode.

  • HRMS Detection:

    • Instrument: An Orbitrap or Q-TOF mass spectrometer.

    • Action: Analyze the column eluent using positive mode electrospray ionization (ESI+).

    • Causality: ESI is a soft ionization technique that keeps the molecular ion intact, which is essential for observing the isotopic pattern.

    • Action: Acquire data in a full scan mode from m/z 100-1000 at a resolution of 70,000 (at m/z 200).

    • Causality: High resolution is necessary to obtain accurate mass measurements, which allows for the calculation of the elemental formula and distinguishes the analyte from background interferences.[14]

  • Data Interpretation (The Self-Validating System):

    • Trustworthiness Pillar 1 (Retention Time): The API should elute at its characteristic retention time, providing the first layer of identification.

    • Trustworthiness Pillar 2 (Isotopic Pattern): Extract the ion chromatogram for the theoretical accurate mass of the protonated API. The corresponding mass spectrum must display the signature 1:1 intensity M and M+2 peaks.[5][6] This confirms the presence of one bromine atom.

    • Trustworthiness Pillar 3 (Accurate Mass): The measured mass of both the M and M+2 peaks must be within 5 ppm of their calculated theoretical masses. This provides a high degree of confidence in the elemental composition.

    • Trustworthiness Pillar 4 (Fragmentation): If data-dependent MS/MS was performed, the fragmentation pattern should be consistent with the known structure of the API, providing the final, definitive piece of structural confirmation.

By integrating these four pillars—retention time, isotopic pattern, accurate mass, and fragmentation—the protocol becomes a self-validating system. A positive result across all four checkpoints provides unequivocal identification of the brominated compound.

Conclusion

The distinct isotopic signature of bromine is an invaluable asset in mass spectrometric analysis. By understanding the theoretical basis of this pattern and selecting the appropriate analytical platform—be it GC-MS for volatile compounds, LC-MS for pharmaceuticals, or ICP-MS for elemental traces—researchers can achieve high-fidelity results. The true power of this analysis, however, lies in a methodologically sound approach. A well-designed workflow, particularly one leveraging HRMS, creates a multi-layered, self-validating system that transforms the bromine isotope pattern from a simple indicator into a cornerstone of confident compound identification.

References

  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016, January 17). LCGC.
  • Catoggio, J. A. (n.d.).
  • Koistinen, J., et al. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
  • LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Chemistry LibreTexts.
  • Fecher, P. A., et al. (1998). Quantitative determination of bromine and iodine in food samples using ICP-MS. PubMed.
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • Agilent. (n.d.). Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • Thermo Fisher Scientific. (n.d.). Speciation of Bromine Compounds in Ozonated Drinking Water using Ion Chromatography and Inductively Coupled Plasma Mass Spectrometry.
  • Brainly.com. (2023, November 7).
  • D'Amore, T., et al. (2026, January 6).
  • Cameron, A. E., & Lippert, Jr., E. L. (n.d.). NATURAL ABUNDANCE OF THE BROMINE ISOTOPES. OSTI.GOV.
  • Wikipedia. (n.d.). Isotopes of bromine.
  • Thermo Fisher Scientific. (n.d.). Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS.
  • Koistinen, J., et al. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
  • Zwiener, C. (2007, May 4).
  • Myers, A. L., et al. (2014, August 5). Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds. PubMed.
  • Myers, A. L., et al. (2014, July 8). Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds.
  • Guerra, P., et al. (2025, August 6). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples.
  • D'Ascanio, M., et al. (2022, August 9). Ion Chromatography–High-Resolution Mass Spectrometry Method for the Determination of Bromide Ions in Cereals and Legumes: New Scenario for Global Food Security. MDPI.
  • Ding, L., et al. (2019, October 11). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • Save My Exams. (2025, July 4). The M+1 & M+2 Peaks.
  • Pirard, C., et al. (n.d.). Clean-up and determination of Organochlorine and Organobromine Compounds.
  • LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts.
  • St. John's University & College of St. Benedict. (n.d.). ms isotopes: Br and Cl.
  • Atlas. (2024, December 26). 79Br = 78.92 amu and 81Br = 80.92 amu, and its atomic weight is 79.904 amu.
  • Filo. (2025, September 23).
  • Kolic, T. A., et al. (2021, March 25).
  • Takazawa, Y., et al. (n.d.). Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI).
  • CK-12. (n.d.). The relative atomic mass of bromine is 79.9. It consists of two isotopes 79Br and 81Br.
  • LCGC International. (2020, November 12). Interpretation of Isotope Peaks in Small Molecule LC?MS.
  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.
  • Widory, D., et al. (2025, August 6). Determination of Bromine Stable Isotope Ratios from Saline Solutions by "Wet Plasma" MC-ICPMS Including a Comparison between High- and Low-Resolution Modes, and Three Introduction Systems.

Sources

Validation

Comparative Guide to Establishing the HPLC Retention Time of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide

For: Researchers, scientists, and drug development professionals. Introduction: The Analytical Challenge In pharmaceutical research and development, the precise analytical characterization of novel chemical entities is p...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

In pharmaceutical research and development, the precise analytical characterization of novel chemical entities is paramount. 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide, a substituted aromatic amide, represents a class of compounds often encountered as intermediates or active pharmaceutical ingredients (APIs).[1] Establishing a reliable High-Performance Liquid Chromatography (HPLC) method is fundamental for assessing its purity, stability, and overall quality.

Understanding Retention in Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used analytical technique in the pharmaceutical industry for purity and stability testing.[1] The fundamental principle of RP-HPLC lies in the partitioning of an analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.

The retention time (t R) of a compound is primarily governed by its hydrophobicity. More hydrophobic molecules will have a stronger affinity for the non-polar stationary phase and will thus elute later, resulting in a longer retention time. The structure of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide suggests it is a moderately non-polar molecule, making it an ideal candidate for analysis by RP-HPLC.

Several key factors can influence the retention time of an analyte in HPLC:

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer is a critical determinant of retention. Increasing the percentage of the organic solvent will decrease the retention time.[2][3]

  • Column Temperature: Consistent column temperature is crucial for reproducible retention times. Fluctuations in temperature can affect the viscosity of the mobile phase and the kinetics of partitioning.[2]

  • Flow Rate: The speed at which the mobile phase passes through the column directly impacts the retention time. A higher flow rate will lead to a shorter retention time.[4][5]

  • Column Chemistry and Age: Variations in stationary phase chemistry (e.g., C18 vs. C8), particle size, and column age can all affect retention behavior.[2][6]

  • System Dead Volume: The volume within the HPLC system between the injector and the detector can also contribute to the overall retention time.[4]

Experimental Protocol: A Starting Point for Method Development

This section provides a detailed, step-by-step methodology for determining the HPLC retention time of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide. This protocol is designed as a robust starting point, which can be further optimized based on the observed results.

Materials and Instrumentation
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.[7][8]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or phosphoric acid for mobile phase modification.

  • Sample: 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide reference standard.

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Solution: Accurately weigh approximately 10 mg of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide and dissolve it in 10 mL of methanol to create a stock solution of 1 mg/mL. Further, dilute this stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA versatile column suitable for a wide range of small molecules.
Mobile Phase Gradient: 50% B to 95% B over 15 minA gradient elution is recommended to ensure the elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmThe aromatic ring in the molecule is expected to have strong UV absorbance at this wavelength. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a blank (mobile phase) to ensure that there are no interfering peaks from the solvent or the system.

  • Sample Injection: Inject the prepared sample solution and record the chromatogram.

  • Data Analysis: Identify the peak corresponding to 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide and record its retention time. The purity can be estimated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Expected Outcome and Optimization

Under these starting conditions, a sharp, well-defined peak for 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide is expected to elute within the gradient run. The exact retention time will be dependent on the specific HPLC system and column used. If the peak elutes too early or too late, the gradient profile can be adjusted. For instance, a slower gradient or a lower starting percentage of organic solvent will increase the retention time.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC method development and analysis process.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Sample Weighing & Dissolution F Sample Injection A->F B Mobile Phase Preparation D System Equilibration B->D C Standard Preparation C->F E Blank Injection D->E E->F G Chromatographic Separation F->G H Peak Integration G->H I Retention Time Determination H->I J Purity Calculation I->J

Caption: Workflow for HPLC analysis of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary information for the characterization of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide.

TechniquePrincipleStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.High resolution, sensitivity, and suitable for non-volatile compounds.[7]May require method development for optimal separation.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times and higher resolution compared to HPLC.[9][10]Requires specialized high-pressure instrumentation.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Excellent for analyzing volatile impurities like residual solvents.Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight and structural information, aiding in impurity identification.[7]More complex and expensive instrumentation.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and cost-effective for qualitative analysis and reaction monitoring.Lower resolution and sensitivity compared to HPLC.

The choice of analytical technique will depend on the specific goals of the analysis. For routine purity testing and quantification, HPLC is often the method of choice. For impurity identification or faster analysis times, LC-MS or UPLC may be more appropriate.

Conclusion and Best Practices

This guide has provided a comprehensive framework for establishing the HPLC retention time of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide. By understanding the principles of reversed-phase chromatography and following the detailed experimental protocol, researchers can develop a robust and reliable analytical method.

For ensuring the trustworthiness and scientific integrity of the results, the following best practices are recommended:

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

  • System Suitability: Before each analytical run, a system suitability test should be performed to ensure that the chromatographic system is performing adequately.

  • Reference Standard: A well-characterized reference standard of 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide should be used for all quantitative analyses.

By adhering to these principles, researchers can be confident in the accuracy and reliability of their analytical data, which is crucial for decision-making in the drug development process.

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Separation Science. (2024, July 4).
  • LCGC. (2020, November 11). Retention Time Changes in HPLC: The LCGC Blog.
  • Dong, M. W. (2015). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 33(11), 838-849.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Determination of 2-Bromo-N-(tert-butyl)butanamide.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide.
  • Gilar, M., & Jaworski, A. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(21), 5133.
  • Sigma-Aldrich. (n.d.). 2-bromo-n-(2-methoxy-5-methylphenyl)butanamide.
  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • IOSR Journal of Pharmacy. (2025, April 23).
  • Sigma-Aldrich. (n.d.).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • PubMed. (2001, November 15). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
  • Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide

Topic: Operational Safety & Handling Guide: 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide Audience: Researchers, Medicinal Chemists, and EHS Officers. Executive Technical Summary Compound Class: -Haloamide / Alkylating...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety & Handling Guide: 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Technical Summary

Compound Class:


-Haloamide / Alkylating Agent
Primary Hazard Mechanism:  Electrophilic Alkylation
Operational Status:  High-Potency Intermediate (Treat as Sensitizer)

2-bromo-N-(2-methoxy-5-methylphenyl)butanamide is a specialized pharmaceutical building block. Unlike standard organic reagents, its specific danger lies in the


-bromoamide motif . This structural feature renders the carbon-bromine bond highly susceptible to nucleophilic attack by biological thiols (e.g., cysteine residues in proteins) and DNA bases.

The Senior Scientist’s Directive: Do not treat this merely as an "irritant." You must handle this compound as a potent contact sensitizer and lachrymator . The lack of comprehensive toxicological data for this specific analog mandates the implementation of a "Default-to-High-Hazard" containment strategy.

Critical Hazard Profile & Mechanism

To understand the PPE requirements, you must understand the molecular behavior.

  • Alkylating Potential: The bromine atom at the

    
    -position activates the adjacent carbonyl, creating a "soft" electrophile. Upon skin contact, this compound can covalently bind to skin proteins (haptenization), leading to severe allergic contact dermatitis or irreversible ocular damage [1].
    
  • Lachrymatory Effect: Similar

    
    -bromoacetanilides are known lachrymators. Inhalation of dust or aerosols will likely cause immediate, severe mucous membrane irritation [2].
    

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient. The following matrix is the required standard for handling this compound in any quantity >10 mg.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate due to the potential for airborne dust migration behind the lens. The lachrymatory nature requires a gas-tight seal if not in a Class II hood.
Dermal (Hand) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: <15 mins for standard nitrile against halogenated organics in solution. Double gloving provides a visual breach indicator and sacrificial layer.
Respiratory Fume Hood (Face velocity: 100 fpm)Mandatory. If weighing outside a hood (not recommended), a P100/OV half-mask respirator is required.
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton lab coats absorb alkylating agents, holding them against the skin. Impervious materials prevent "wicking" of spills.

Operational Protocols: From Weighing to Reaction

Protocol A: Solid Handling & Weighing

Objective: Eliminate dust generation.

  • Static Control: Use an antistatic gun on the weighing boat and spatula.

    
    -bromoamides are often fluffy solids that carry static charge, increasing dispersion risk.
    
  • The "Wet" Transfer: If possible, dissolve the compound directly in the shipping vial using the reaction solvent (e.g., DCM or THF) and transfer as a liquid. This eliminates airborne dust entirely.

  • Decontamination: Immediately wipe down the balance area with a 10% sodium thiosulfate solution (destroys the alkylating agent) followed by ethanol [3].

Protocol B: Reaction Setup

Objective: Containment of exothermic runaway.

  • Solvent Selection: Avoid nucleophilic solvents (e.g., Methanol, Ethanol) unless they are reactants, as they will slowly degrade the reagent.

  • Temperature Control: Add nucleophiles (amines, thiols) slowly at 0°C. The displacement of the bromide is exothermic.

  • Quenching: Never quench reaction mixtures containing this intermediate with acidic water alone. Use an aqueous basic solution (saturated NaHCO₃) or a specific scavenger (e.g., polymer-supported amine) to consume unreacted bromide.

Emergency Response & Decision Logic

The following decision tree dictates the immediate response to exposure or spills.

SafetyLogic Start Exposure / Spill Event TypeCheck Identify Type Start->TypeCheck SkinContact Dermal Contact TypeCheck->SkinContact EyeContact Ocular Contact TypeCheck->EyeContact SpillSolid Solid Spill (>100mg) TypeCheck->SpillSolid ActionSkin 1. Remove Contaminated PPE 2. Wash with Soap/Water (15 min) 3. Do NOT use Ethanol (Enhances absorption) SkinContact->ActionSkin ActionEye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention (Lachrymator) EyeContact->ActionEye ActionSpill 1. Evacuate Area 2. Don Full PPE (Tyvek + Double Glove) 3. Cover with Wet Pad (Dampen dust) 4. Scoop to Haz Waste SpillSolid->ActionSpill

Figure 1: Immediate Response Logic for


-Bromoamide Exposure. Note the specific prohibition of ethanol for skin washing.

Waste & Disposal Strategy

Improper disposal of halogenated amides is a common compliance violation.

Waste StreamClassificationTreatment Protocol
Mother Liquors Halogenated Organic Do NOT mix with acid waste. Segregate into "Halogenated Solvents" carboy. Label clearly with "Alkylating Agent."
Solid Waste Hazardous Solid Contaminated gloves, weighing boats, and paper towels must go into a sealed solid hazardous waste drum. Do not throw in regular trash.
Glassware Chemically Contaminated Rinse with 10% sodium thiosulfate or dilute ammonia before standard washing to quench active bromide residues [4].

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide analogs (General Alpha-Haloamide Hazards). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: alpha-Bromoacetanilides. Retrieved from

  • Fisher Scientific. (2023). Chemical Hygiene Plan: Handling High Potency Alkylating Agents. Retrieved from

  • U.S. EPA. (2024). Management of Halogenated Solvent Waste (RCRA Guidelines). Retrieved from

© Copyright 2026 BenchChem. All Rights Reserved.